molecular formula C23H32F3N5O4 B12402439 Nirmatrelvir-d9

Nirmatrelvir-d9

Numéro de catalogue: B12402439
Poids moléculaire: 508.6 g/mol
Clé InChI: LIENCHBZNNMNKG-JOEHZSTFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nirmatrelvir-d9 is a useful research compound. Its molecular formula is C23H32F3N5O4 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C23H32F3N5O4

Poids moléculaire

508.6 g/mol

Nom IUPAC

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-[(2S)-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3

Clé InChI

LIENCHBZNNMNKG-JOEHZSTFSA-N

SMILES isomérique

[2H]C([2H])([2H])C([C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C2(C)C)NC(=O)C(F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H]

SMILES canonique

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of Nirmatrelvir-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir is a potent, orally bioavailable antiviral agent developed by Pfizer, which has become a critical therapeutic in the management of COVID-19, the disease caused by the SARS-CoV-2 virus. It is the active pharmaceutical ingredient in Paxlovid, where it is co-administered with ritonavir.[1][2][3] Nirmatrelvir-d9 is the deuterated analog of nirmatrelvir. In drug development, deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium—is a strategy employed to modify the pharmacokinetic properties of a molecule. This modification can lead to a slower rate of metabolic breakdown, potentially increasing the drug's half-life and exposure in the body. While this alteration can significantly impact pharmacokinetics, the fundamental mechanism of action at the molecular target is generally not expected to change. This guide will provide an in-depth technical overview of the core mechanism of action of nirmatrelvir, which is presumed to be identical for this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of the SARS-CoV-2 Main Protease (Mpro)

Nirmatrelvir functions as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][3] This enzyme is essential for the life cycle of the virus.

The Role of Mpro in Viral Replication

The SARS-CoV-2 genome is translated into large polyproteins (pp1a and pp1ab), which must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. Mpro is responsible for carrying out the majority of these proteolytic cleavages at 11 distinct sites. By preventing this processing, viral replication is effectively halted.

Molecular Interaction

Nirmatrelvir is a reversible, covalent inhibitor that targets the catalytic dyad of the Mpro active site, specifically the cysteine (Cys145) and histidine (His41) residues. The key steps of this interaction are as follows:

  • Binding to the Active Site: Nirmatrelvir, being a peptidomimetic, is designed to fit into the substrate-binding pocket of Mpro.

  • Covalent Bond Formation: The nitrile "warhead" of the nirmatrelvir molecule is attacked by the nucleophilic thiolate of the Cys145 residue in the Mpro active site. This forms a reversible covalent bond.

  • Inhibition of Proteolytic Activity: The formation of this covalent adduct blocks the active site, preventing Mpro from binding to and cleaving the viral polyproteins.

  • Disruption of Viral Replication: Without the functional NSPs that Mpro would typically produce, the virus is unable to assemble its replication machinery, and the viral life cycle is interrupted.

This targeted action is highly specific to the viral protease, which contributes to a favorable safety profile.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug Inhibition by Nirmatrelvir Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Site Recognition NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Proteolytic Cleavage InhibitedMpro Inhibited Mpro (Covalent Adduct) Replication Viral Replication NSPs->Replication Nirmatrelvir Nirmatrelvir Cys145 Cys145 (Active Site) Nirmatrelvir->Cys145 Covalent Bonding Cys145->InhibitedMpro BlockedReplication Viral Replication Blocked InhibitedMpro->BlockedReplication G start Start prep_compounds Prepare Serial Dilutions of Nirmatrelvir in Assay Buffer start->prep_compounds add_mpro Add Recombinant Mpro to 384-well Plate prep_compounds->add_mpro incubate Add Nirmatrelvir Dilutions & Pre-incubate (e.g., 20 min at RT) add_mpro->incubate add_substrate Initiate Reaction with FRET Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 340nm, Em: 490nm) Over Time add_substrate->measure_fluorescence analyze_data Calculate % Inhibition & Determine IC50/Ki measure_fluorescence->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Nirmatrelvir-d9, the deuterated internal standard for Nirmatrelvir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the active pharmaceutical ingredient in Paxlovid™[1][2]. The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalytical quantification in pharmacokinetic and metabolic studies by mass spectrometry[3].

This document details a proposed synthetic pathway for this compound, based on established routes for Nirmatrelvir, alongside purification protocols and analytical characterization data.

Physicochemical Properties

This compound is the deuterium-labeled analog of Nirmatrelvir, with nine deuterium atoms incorporated into the L-tert-leucine moiety. This modification results in a corresponding mass shift, making it an ideal internal standard for mass spectrometry-based assays[3][4].

PropertyValueReference
Chemical Formula C₂₃H₂₃D₉F₃N₅O₄
Molecular Weight 508.58 g/mol
Unlabeled CAS No. 2628280-40-8
Labeled CAS No. 2861202-76-6
Appearance White to off-white solid
Purity (Typical) ≥99.9%
Isotopic Enrichment Not specified, but typically >98%-

Synthetic Pathway and Experimental Protocols

The synthesis of this compound follows the same core strategy as the commercial synthesis of Nirmatrelvir, which involves the coupling of three key fragments. The critical difference is the use of a deuterated starting material, specifically N-protected L-tert-leucine-d9.

The overall synthetic workflow can be visualized as the coupling of a bicycloproline core, a deuterated and protected L-tert-leucine, and a chiral aminolactam fragment, followed by dehydration to form the final nitrile moiety.

G A L-tert-leucine-d9 (Deuterated Precursor) B Boc Protection A->B (e.g., Boc₂O) C Fragment 1: Boc-L-tert-leucine-d9 B->C I Amide Coupling: Fragment 1 + Fragment 2 C->I D Bicyclic Proline Derivative E Fragment 2: Bicyclic Proline Methyl Ester D->E E->I F Glutamic Acid Derivative G Diastereoselective Alkylation & Cyclization F->G (e.g., LiHMDS, Bromoacetonitrile) H Fragment 3: Chiral Aminolactam G->H (Reduction, Deprotection) K Amide Coupling: (Intermediate) + Fragment 3 H->K (e.g., EDCI) J Ester Hydrolysis I->J (e.g., LiOH) J->K L Dehydration of Primary Amide K->L (e.g., TFAA) M Crude this compound L->M

Caption: Overall Synthetic Workflow for this compound.

A direct, published protocol for L-tert-leucine-d9 was not identified. However, a viable route can be proposed based on the enzymatic reductive amination of a deuterated α-keto acid, a method known for high stereoselectivity and yield.

Step 1: Synthesis of Trimethylpyruvic acid-d9 The synthesis would begin with a fully deuterated pivalic acid (pivalic acid-d10), which can be prepared from deuterated starting materials. This is then converted to its corresponding α-keto acid, trimethylpyruvic acid-d9.

Step 2: Enzymatic Reductive Amination

  • Protocol: In a buffered aqueous solution (e.g., phosphate buffer, pH ~8.5), dissolve trimethylpyruvic acid-d9, an ammonium source (e.g., NH₄Cl), and a nicotinamide cofactor (NADH).

  • Introduce a recombinant whole-cell biocatalyst expressing L-leucine dehydrogenase (LeuDH). A cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is often included to recycle NADH.

  • Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, terminate the reaction by heating, and remove the biocatalyst via centrifugation. Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine (~5.9) to induce crystallization.

  • Collect the L-tert-leucine-d9 crystals by filtration and dry under vacuum.

Step 3: Boc Protection

  • Protocol: Suspend the synthesized L-tert-leucine-d9 in a suitable solvent mixture (e.g., dioxane/water).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or NaHCO₃) to maintain a basic pH.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Acidify the reaction mixture and extract the Boc-L-tert-leucine-d9 product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

The following protocol is adapted from the scaled-up synthesis of Nirmatrelvir. Yields are cited from the non-deuterated synthesis and should be considered estimates for the deuterated analog.

Step 1: Synthesis of Dipeptide Intermediate

  • Protocol: Activate the Boc-L-tert-leucine-d9 (Fragment 1) using a coupling agent. An alternative to standard peptide coupling reagents is to convert it to an activated species.

  • In a separate vessel, prepare the lithium salt of the bicyclic proline derivative (Fragment 2) via saponification of the corresponding methyl ester (e.g., using LiOH).

  • Couple the activated Boc-L-tert-leucine-d9 with the lithium salt of the bicyclic proline. Pfizer's commercial route describes treating an acid intermediate with p-toluenesulfonyl chloride and DMAP, followed by the addition of the amino acid salt to form the dipeptide.

  • Yield: A 58% yield is reported for the analogous non-deuterated dipeptide formation.

Step 2: Amide Coupling with Aminolactam Fragment

  • Protocol: The dipeptide intermediate is coupled with the tosylate salt of the chiral aminolactam (Fragment 3).

  • The reaction is typically mediated by a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 2-hydroxypyridine-N-oxide and a base (e.g., DIPEA) in a suitable solvent like methyl ethyl ketone (MEK).

  • This step forms the tripeptide intermediate, which is often not isolated but carried forward directly ("telescoped") into the next step.

Step 3: Dehydration to Form this compound

  • Protocol: The primary amide of the tripeptide intermediate is dehydrated to form the critical nitrile moiety.

  • This transformation is achieved by treating the intermediate with a dehydrating agent such as trifluoroacetic anhydride (TFAA) and a non-nucleophilic base like N-methylmorpholine (NMM) in a solvent such as isopropyl acetate.

  • After the reaction is complete, it is quenched with water. A solvent exchange to methyl tert-butyl ether (MTBE) facilitates the isolation of the product as an MTBE solvate.

  • Yield: A combined yield of 70-80% is reported for the coupling and dehydration steps.

Purification Protocol

Purification is essential to remove unreacted starting materials, reagents, and side products to achieve the high purity required for an analytical standard. The primary method for purifying Nirmatrelvir is crystallization.

G A Crude this compound (MTBE Solvate) B Dissolution in Solvent A->B (e.g., Isopropyl Acetate) C Addition of Anti-Solvent B->C (e.g., Heptane) D Crystallization C->D E Filtration & Washing D->E F Drying under Vacuum E->F H Mother Liquor (Contains Impurities) E->H G High-Purity This compound (>99.9%) F->G

Caption: General Purification Workflow for this compound.
  • Protocol: The crude this compound MTBE solvate is dissolved in a suitable solvent, such as isopropyl acetate, with gentle heating if necessary.

  • An anti-solvent, typically a non-polar hydrocarbon like heptane, is slowly added to the solution to induce precipitation.

  • The mixture is cooled slowly to allow for the formation of well-defined crystals, which helps to exclude impurities.

  • The crystalline solid is collected by filtration, washed with a cold mixture of the crystallization solvents or pure anti-solvent to remove residual mother liquor.

  • The final product is dried under high vacuum to remove all traces of solvent.

  • Yield: The final crystallization step is reported to proceed with a high yield of 94% for Nirmatrelvir.

Analytical Characterization

Rigorous analytical testing confirms the identity, purity, and isotopic enrichment of the synthesized this compound.

Analysis MethodExpected ResultsReference (for Nirmatrelvir)
HPLC Purity assessment. A single major peak with a purity of >99.5% is expected. The retention time should be nearly identical to the unlabeled standard.
LC-MS/MS Confirms molecular weight and identity. The parent ion [M+H]⁺ should be observed at m/z 509.6. Fragmentation patterns will be similar to Nirmatrelvir but with mass shifts in fragments containing the deuterated tert-leucine moiety.
¹H NMR Confirms chemical structure. The spectrum will be nearly identical to that of Nirmatrelvir, except for the complete absence of signals corresponding to the nine protons of the tert-butyl group.
¹³C NMR Confirms carbon skeleton. The spectrum should match that of Nirmatrelvir.

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.

G cluster_virus SARS-CoV-2 Replication Cycle Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro) (3CLpro) Polyprotein->Mpro Cleavage Site Proteins Functional Viral Proteins (e.g., RNA Polymerase) Mpro->Proteins Processes Replication Viral Replication Proteins->Replication Nirmatrelvir Nirmatrelvir / this compound Nirmatrelvir->Inhibition Inhibition->Mpro Covalent Inhibition (via Cys145)

Caption: Mechanism of Action of Nirmatrelvir.

Nirmatrelvir's nitrile warhead acts as a reversible covalent inhibitor. It forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, effectively blocking its proteolytic activity. This prevents the processing of the viral polyproteins, thereby halting the viral replication cycle. As this compound is chemically identical in its reactive portions, it is presumed to have the same mechanism of action.

References

Stability and Degradation Pathways of Nirmatrelvir-d9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Nirmatrelvir-d9. The information presented is primarily based on studies conducted on Nirmatrelvir, the non-deuterated active pharmaceutical ingredient. It is important to note that while specific stability and degradation data for the deuterated form, this compound, are not extensively available in the public domain, the chemical stability profile is anticipated to be highly comparable to that of Nirmatrelvir. The introduction of deuterium atoms is primarily intended to alter the metabolic (pharmacokinetic) profile of the drug rather than its intrinsic chemical stability under various stress conditions.

Executive Summary

Nirmatrelvir is an antiviral medication that has been shown to be susceptible to degradation under specific stress conditions, particularly hydrolysis in both acidic and basic environments. Conversely, it demonstrates notable stability under oxidative, photolytic, and thermal stress. The primary degradation pathways involve the hydrolysis of the nitrile and trifluoroacetamide moieties of the molecule. Understanding these degradation patterns is crucial for the development of stable formulations, appropriate storage conditions, and reliable analytical methods for this therapeutic agent.

Data Presentation: Forced Degradation Studies of Nirmatrelvir

The following table summarizes the quantitative data from forced degradation studies performed on Nirmatrelvir under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagents and ConditionsDegradation (%)Reference
Acidic Hydrolysis1N Hydrochloric acid (HCl) at 60°C for 15 minutes15.5%[1]
5N Hydrochloric acid (HCl)13.53%[2][3]
1M Hydrochloric acid (HCl) at room temperature for 1 weekSignificant Degradation[4]
Alkaline Hydrolysis1N Sodium hydroxide (NaOH) at 60°C for 15 minutes14.5%[1]
0.5N Sodium hydroxide (NaOH)20.56%
1M Sodium hydroxide (NaOH) at room temperature for 3 hoursSignificant Degradation
Oxidative Degradation30% Hydrogen peroxide (H₂O₂) at 60°C for 15 minutes13.2%
2,2-AzobisisobutyronitrileFormation of 5 degradation products
Oxidative conditions98.44% (Stable)
Photolytic DegradationExposure to sunlight for 4 hours14.3%
Photolytic conditions98.50% (Stable)
Thermal DegradationThermal conditions< 6%
Thermal conditions98.45% (Stable)
Neutral HydrolysisWater (H₂O) at 60°C for 15 minutes< 6%

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Nirmatrelvir, based on methodologies cited in the literature.

  • Preparation of Stock Solution: A stock solution of Nirmatrelvir is prepared by dissolving the substance in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1000 µg/mL).

  • Acidic Degradation: The stock solution is treated with an equal volume of 1 M HCl and heated in a thermostated water bath at 70°C for 1 hour. After the specified time, the solution is cooled and neutralized with 1 M NaOH.

  • Alkaline Degradation: The stock solution is treated with an equal volume of 0.1 M NaOH and heated in a thermostated water bath at 70°C for 30 minutes. Following the incubation period, the solution is cooled and neutralized with 0.1 M HCl.

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 30% (v/v) hydrogen peroxide and heated at 70°C for 30 minutes in a thermostated water bath.

  • Photolytic Degradation: The stock solution is exposed to direct sunlight for a period of 4 hours.

  • Thermal Degradation: The solid drug substance is kept in an oven at a specified temperature (e.g., 60°C) for a defined period. A solution of the drug is also refluxed in a suitable solvent.

  • Sample Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyzed by a stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse-C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5) and an organic solvent like acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is typically carried out at 210 nm or 225 nm.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.

Degradation Pathways of Nirmatrelvir

The primary degradation of Nirmatrelvir occurs through hydrolysis under both acidic and basic conditions, targeting the nitrile and trifluoroacetamide functional groups.

Acidic Degradation Pathway

Under acidic conditions, the nitrile group of Nirmatrelvir can undergo hydrolysis to form a carboxylic acid derivative. Additionally, the trifluoroacetamide group can be hydrolyzed.

G Nirmatrelvir Nirmatrelvir DP1 Degradation Product 1 (Nitrile Hydrolysis) Nirmatrelvir->DP1  H₃O⁺ DP2 Degradation Product 2 (Trifluoroacetamide Hydrolysis) Nirmatrelvir->DP2  H₃O⁺ G Nirmatrelvir Nirmatrelvir DP3 Degradation Product 3 (Nitrile Hydrolysis to Amide) Nirmatrelvir->DP3  OH⁻ DP4 Degradation Product 4 (Trifluoroacetamide Cleavage) Nirmatrelvir->DP4  OH⁻ G cluster_stress Forced Degradation A Acid Hydrolysis F Sample Preparation (Dilution, Neutralization) A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Heat E->F G HPLC Analysis (Stability-Indicating Method) F->G H LC-MS/MS Analysis (Degradant Identification) G->H I Data Analysis (% Degradation, Pathway Elucidation) G->I H->I

References

Spectroscopic Blueprint of Nirmatrelvir-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of Nirmatrelvir-d9, a deuterated isotopologue of the potent SARS-CoV-2 main protease (3CLpro) inhibitor, Nirmatrelvir. While specific experimental data for the deuterated form is not publicly available, this document leverages comprehensive data from its non-deuterated counterpart to provide a robust analytical profile. This compound is primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.[1] This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow and the drug's mechanism of action.

Data Presentation

The quantitative spectroscopic data for Nirmatrelvir, which is expected to be nearly identical to that of this compound with the exception of the deuterated positions, is summarized below. The nine deuterium atoms in this compound are located on the two methyl groups of the tert-butyl moiety and the adjacent methine proton. In the ¹H NMR spectrum, the signals corresponding to these protons would be absent. In the ¹³C NMR, the carbons bearing deuterium will exhibit splitting patterns and shifts that differ from the protonated analog. The mass spectrum will show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables present the ¹H and ¹³C NMR chemical shifts for Nirmatrelvir, which serve as a reference for the characterization of this compound. The data is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: ¹H NMR Chemical Shift Data of Nirmatrelvir (Reference for this compound)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Signals for the d9 moiety would be absent
9.38bs1HAmide NH
7.57d, J = 9.5 Hz1HAmide NH
4.62d, J = 9.5 Hz1HCH
4.47s1HCH
3.93dd, J = 10.4, 5.2 Hz1HCH
3.87d, J = 10.4 Hz1HCH
1.52dd, J = 7.6, 5.0 Hz1HCH
1.32 – 1.24m1HCH
1.05d, J = 8.3 Hz12H2 x CH3 (gem-dimethyl) + 2 x CH3 (tert-butyl)
0.88s3HCH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be comparable for this compound, with the absence of signals for the deuterated protons.

Table 2: ¹³C NMR Chemical Shift Data of Nirmatrelvir (Reference for this compound)

Chemical Shift (δ) ppmAssignment
174.86C=O
169.24C=O
157.39 (q, J = 37.6 Hz)C=O (Trifluoroacetamide)
117.12CN (Nitrile)
115.7 (q, J = 287.7 Hz)CF3
59.49CH
57.75CH
48.04CH
35.87CH
29.94CH
27.11C
26.07CH3
25.99CH3
19.41CH3
13.95CH3
12.27CH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be comparable for this compound, with potential splitting of the deuterated carbon signals.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular weight and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Nirmatrelvir and Expected Data for this compound

SpeciesCalculated m/zFound m/z (Nirmatrelvir)Expected m/z (this compound)
[M+H]⁺500.2479500.2480509.3032
[M+Na]⁺522.2299522.2300531.2852

The molecular formula for Nirmatrelvir is C₂₃H₃₃F₃N₅O₄ and for this compound is C₂₃H₂₄D₉F₃N₅O₄. The expected mass for this compound is calculated based on this formula.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and isotopic labeling of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d6)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Vortex the sample to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

    • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR :

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

      • Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR :

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters: longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Materials:

  • This compound sample

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Volatile acid (e.g., formic acid) to promote ionization

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup and Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC column.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the protonated molecular ion peak ([M+H]⁺).

    • Compare the experimentally measured accurate mass with the theoretically calculated mass for the chemical formula of this compound (C₂₃H₂₄D₉F₃N₅O₄) to confirm its elemental composition.

    • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure. Key fragments for Nirmatrelvir include m/z 319.1 and 110.0.[2]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the characterization and mechanism of action of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_result Characterization Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS_Prep Prepare Dilute Solution Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Acq ¹H and ¹³C NMR Data Acquisition Transfer->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Integration) NMR_Proc->NMR_Analysis Structure_Confirmation Structure and Isotopic Labeling Confirmation NMR_Analysis->Structure_Confirmation MS_Acq LC-MS/HRMS Data Acquisition MS_Prep->MS_Acq MS_Analysis Data Analysis (Accurate Mass, Fragmentation) MS_Acq->MS_Analysis MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Mechanism_of_Action cluster_viral_replication SARS-CoV-2 Replication Cycle cluster_protease_action Viral Protease Action (Target for Inhibition) cluster_inhibition Inhibition by Nirmatrelvir Viral_RNA Viral Genomic RNA Translation Translation by Host Ribosomes Viral_RNA->Translation Polyproteins Polyproteins (pp1a and pp1ab) Translation->Polyproteins Mpro 3CL Protease (Mpro) Cleavage Polyproteins->Mpro cleaves NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs produces Inhibition Inhibition of 3CL Protease Block Blocked Viral Replication NSPs->Block essential for replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Inhibition Inhibition->Block leads to

References

The Deuterium Switch: A Technical Deep Dive into the Enhanced Metabolic Stability of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirmatrelvir, the active component of the antiviral medication Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). However, its clinical efficacy is reliant on co-administration with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), to prevent its rapid metabolism. This co-administration, while effective, introduces a significant risk of drug-drug interactions. This technical guide explores the discovery and rationale behind the deuteration of Nirmatrelvir, a strategic modification aimed at enhancing its metabolic stability and potentially reducing or eliminating the need for a pharmacokinetic booster. Through an examination of in vitro metabolic data and detailed experimental protocols, this document provides a comprehensive overview of the scientific foundation for this innovative drug development strategy.

Introduction: The Metabolic Challenge of Nirmatrelvir

Nirmatrelvir (formerly PF-07321332) is a peptidomimetic inhibitor that targets the main protease of SARS-CoV-2, an enzyme critical for viral replication.[1] Despite its potent antiviral activity, preclinical studies revealed that Nirmatrelvir undergoes extensive and rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This high metabolic clearance would result in suboptimal therapeutic concentrations if the drug were administered alone.

To overcome this limitation, Nirmatrelvir is co-formulated with ritonavir.[1] Ritonavir is a strong inhibitor of CYP3A4 and acts as a pharmacokinetic enhancer, or "booster," by slowing down the metabolism of Nirmatrelvir, thereby increasing its plasma concentrations and prolonging its half-life.[4] While this approach is effective, ritonavir's potent enzyme inhibition can lead to significant drug-drug interactions with other medications that are also metabolized by CYP3A4, complicating treatment regimens for patients with comorbidities.

The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect

To address the challenges associated with ritonavir co-administration, researchers have explored the strategy of "deuterium switching." This involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. The scientific basis for this approach lies in the Deuterium Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In many drug metabolism reactions catalyzed by CYP enzymes, the cleavage of a C-H bond is the rate-limiting step. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to:

  • Increased metabolic stability: A slower rate of metabolism results in a longer drug half-life.

  • Reduced metabolite formation: This can decrease the potential for metabolite-associated toxicity.

  • Improved pharmacokinetic profile: Overall, this can lead to a more desirable and predictable drug exposure.

For Nirmatrelvir, the primary site of oxidative metabolism has been identified. Strategic deuteration at this metabolically vulnerable position was hypothesized to slow down its degradation by CYP3A4, thereby improving its intrinsic metabolic stability.

Quantitative Data on Metabolic Stability

In vitro studies using human liver microsomes have provided compelling evidence for the enhanced metabolic stability of deuterated Nirmatrelvir. The following tables summarize the key quantitative findings from these studies.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Fold Increase in Half-life
Nirmatrelvir40.21.0
Deuterated Nirmatrelvir117.32.9
Data sourced from a study on the effect of deuteration on Nirmatrelvir's biochemical properties.
ParameterNirmatrelvirDeuterated Nirmatrelvir
Major Metabolite Formation (Normalized) 100%~40-55%
Minor Metabolite A Formation (Normalized) ~5%Increased
Minor Metabolite B Formation (Normalized) ~2%Increased
Data reflects the phenomenon of "metabolic switching" where blocking the primary metabolic pathway leads to increased metabolism at secondary sites.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the metabolic stability of deuterated Nirmatrelvir.

Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound (Nirmatrelvir and deuterated Nirmatrelvir)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, human liver microsomes, and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, and bioavailability) of a test compound after oral and intravenous administration in rats.

Materials:

  • Test compounds (e.g., Nirmatrelvir and deuterated Nirmatrelvir)

  • Wistar or Sprague-Dawley rats

  • Dosing vehicles (e.g., for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the test compound to two groups of rats: one group receives an oral dose via gavage, and the other receives an intravenous dose via the tail vein.

  • Blood Sample Collection:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in rat plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both oral and intravenous administration.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing the Rationale and a Key Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core concepts discussed in this guide.

cluster_0 Metabolic Pathway of Nirmatrelvir cluster_1 Rationale for Deuteration Nirmatrelvir Nirmatrelvir Metabolically_Vulnerable_Site Metabolically Vulnerable Site (C-H bond) Nirmatrelvir->Metabolically_Vulnerable_Site Contains CYP3A4 CYP3A4 Enzyme Metabolically_Vulnerable_Site->CYP3A4 Targeted by Oxidized_Metabolite Oxidized Metabolite (Inactive) CYP3A4->Oxidized_Metabolite Produces Rapid_Clearance Rapid Clearance Oxidized_Metabolite->Rapid_Clearance Leads to Deuterated_Nirmatrelvir Deuterated Nirmatrelvir (C-D bond at vulnerable site) Stronger_Bond Stronger C-D Bond Deuterated_Nirmatrelvir->Stronger_Bond Features Slower_Metabolism Slower Metabolism by CYP3A4 Stronger_Bond->Slower_Metabolism Results in Increased_Half_Life Increased Half-life (t½) Slower_Metabolism->Increased_Half_Life Leads to Reduced_Ritonavir_Need Reduced Need for Ritonavir Increased_Half_Life->Reduced_Ritonavir_Need Potentially allows for

Figure 1. Metabolic Pathway of Nirmatrelvir and the Rationale for Deuteration.

cluster_workflow Experimental Workflow: Human Liver Microsome Stability Assay start Start prepare_reagents Prepare Reagents: - Test Compound - Human Liver Microsomes - NADPH Regenerating System start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench 0, 5, 15, 30, 60 min centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate end End calculate->end

Figure 2. Experimental Workflow for the Human Liver Microsome Stability Assay.

Conclusion and Future Directions

The deuteration of Nirmatrelvir represents a promising strategy to enhance its metabolic stability and potentially overcome the limitations associated with ritonavir co-administration. In vitro data clearly demonstrates a significant increase in the half-life of deuterated Nirmatrelvir in human liver microsomes, supporting the foundational principle of the deuterium kinetic isotope effect. While further in vivo studies are necessary to fully elucidate the pharmacokinetic profile and clinical implications of deuterated Nirmatrelvir, this approach holds considerable potential for the development of a next-generation oral antiviral for COVID-19 with an improved safety and drug-drug interaction profile. The methodologies and data presented in this technical guide provide a solid framework for continued research and development in this important area of medicinal chemistry.

References

Solubility of Nirmatrelvir-d9 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the solubility characteristics of Nirmatrelvir-d9, the deuterated analogue of the antiviral compound Nirmatrelvir. Given the limited direct quantitative data for the deuterated form, this document synthesizes information on Nirmatrelvir's solubility and discusses the potential effects of deuterium substitution. This information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in public literature, likely due to its primary application as an internal standard in analytical methods. However, the solubility of the non-deuterated parent compound, Nirmatrelvir, has been reported in several common laboratory solvents. This data provides a strong foundation for estimating the solubility of this compound.

Table 1: Quantitative Solubility of Nirmatrelvir

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)≥ 23Not Specified
Ethanol (EtOH)≥ 9.8Not Specified
Water0.953137
Water0.0277Not Specified

Note: A significant discrepancy exists in the reported aqueous solubility of Nirmatrelvir, with one study reporting 953.1 ± 7.6 µg/mL at 37°C and another reporting 0.0277 mg/mL[1][2]. Researchers should consider the experimental conditions when interpreting this data.

Table 2: Qualitative Solubility of Nirmatrelvir

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Freely Soluble
MethanolFreely Soluble
AcetonitrileSoluble
Dehydrated EthanolSoluble
Ethyl AcetateSparingly Soluble
tert-Butyl Methyl EtherSlightly Soluble
WaterPractically Insoluble
HeptanePractically Insoluble

Source: World Health Organization (WHO) Draft Proposal[3]

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can influence the physicochemical properties of a molecule, including its solubility. While the effect is not always predictable, studies have shown that deuteration can lead to an increase in solubility. For instance, the solubility of flurbiprofen-d8 was found to be two-fold higher than that of its non-deuterated counterpart[4]. This phenomenon is attributed to subtle changes in intermolecular interactions and crystal lattice energy. Therefore, it is plausible that the solubility of this compound is comparable to or slightly greater than that of Nirmatrelvir in the same solvents.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, such as this compound, using the widely accepted shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result A Add excess this compound to a known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with chemically inert filter (e.g., PTFE) D->E F Prepare dilutions of the saturated solution E->F G Analyze by validated analytical method (e.g., HPLC) F->G H Calculate solubility (e.g., mg/mL or mol/L) G->H

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Experimental Protocols for Solubility Determination

The following section details the methodologies for key experiments related to determining the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of Saturated Solution:

  • An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

  • The amount of solid added should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid.

2. Equilibration:

  • The sealed container is agitated using a mechanical shaker or stirrer at a constant temperature for an extended period, typically 24 to 72 hours.

  • This ensures that the system reaches equilibrium between the dissolved and undissolved solute.

3. Phase Separation:

  • After equilibration, the undissolved solid is separated from the saturated solution.

  • This is commonly achieved through centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.

4. Quantification of Solute:

  • The clear, saturated filtrate is then diluted to an appropriate concentration for analysis.

  • A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to determine the concentration of this compound in the diluted filtrate.

  • A calibration curve generated from standard solutions of this compound of known concentrations is used for accurate quantification.

5. Data Reporting:

  • The solubility is calculated based on the measured concentration and the dilution factor.

  • Results are typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

- Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used due to its ability to retain hydrophobic compounds like Nirmatrelvir.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact ratio can be optimized to achieve good separation.

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm) is often employed.

  • Flow Rate and Temperature: These parameters should be optimized for the specific column and mobile phase used to ensure reproducible results.

- Sample Preparation:

  • The filtered saturated solution is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

- Calibration:

  • A series of standard solutions of this compound at known concentrations are prepared and injected to generate a calibration curve by plotting the peak area against the concentration.

This technical guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is limited, the information on the parent compound, coupled with an understanding of the effects of deuteration and robust experimental protocols, enables a scientifically sound approach to handling and studying this molecule.

References

In-Depth Technical Guide to the Isotopic Enrichment and Purity of Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Nirmatrelvir-d9, a deuterated analog of the antiviral drug Nirmatrelvir. This document is intended to be a valuable resource for researchers and professionals in drug development, offering detailed information on analytical methodologies and data presentation.

Introduction to this compound

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By blocking this protease, Nirmatrelvir prevents the virus from processing polyproteins into functional viral proteins.[1][2][3][4] Nirmatrelvir is a component of the combination drug Paxlovid, where it is co-administered with ritonavir. Ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor, boosts the plasma concentration of Nirmatrelvir by slowing down its metabolism.[5]

This compound is a stable isotope-labeled version of Nirmatrelvir, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmaceutical research, particularly as an internal standard for quantitative bioanalysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise and accurate quantification of Nirmatrelvir in complex biological matrices by correcting for variations during sample preparation and analysis.

Isotopic Enrichment and Purity Data

The quality of a deuterated standard is defined by its chemical and isotopic purity. High chemical purity ensures that the standard is free from other chemical entities, while high isotopic enrichment minimizes interference from partially deuterated or unlabeled species, which is crucial for accurate quantification.

Below is a summary of typical quality specifications for this compound, based on data from commercial suppliers.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥99.0%HPLC
Isotopic Purity
d9 Species≥98%Mass Spectrometry
d0-d8 SpeciesReportedMass Spectrometry
Identity Conforms to structure¹H-NMR, Mass Spec.

Note: Specific values are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) from the supplier.

One commercial supplier, MedChemExpress, reports a chemical purity of 99.93% for their this compound product. While a detailed isotopic distribution is not publicly available, it is typically provided in the lot-specific Certificate of Analysis.

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methods. The following sections detail the typical experimental protocols used for the quality control of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of pharmaceutical compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 90% acetonitrile over 15-20 minutes.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the solutions to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water and acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject the blank (solvent), followed by the reference standard and the sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Calculation of Purity:

    • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the primary technique for determining the isotopic enrichment of deuterated compounds. It allows for the separation and quantification of different isotopic species (isotopologues).

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Liquid chromatography system (for sample introduction)

  • Electrospray ionization (ESI) source

  • Data acquisition and processing software

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for ionization enhancement)

  • This compound sample for analysis

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan

    • Mass Range: m/z 450-550 (to cover the isotopic cluster of this compound and its unlabeled counterpart)

    • Resolution: ≥ 60,000

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum, ensuring sufficient signal intensity for the isotopic peaks.

  • Data Analysis and Calculation of Isotopic Enrichment:

    • Identify the monoisotopic peak of the unlabeled Nirmatrelvir (d0, C₂₃H₃₂F₃N₅O₄, [M+H]⁺ ≈ 500.24).

    • Identify the peaks corresponding to the d1, d2, ... d9 species. The theoretical monoisotopic mass of this compound (C₂₃H₂₃D₉F₃N₅O₄) results in an [M+H]⁺ ion at approximately m/z 509.30.

    • Calculate the relative abundance of each isotopologue by integrating the area under each peak.

    • The isotopic enrichment for the d9 species is calculated as:

    Isotopic Enrichment (d9, %) = (Intensity_d9 / (Intensity_d0 + Intensity_d1 + ... + Intensity_d9)) * 100

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can also provide information about the location and extent of deuteration.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent in an NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. Integration of the remaining proton signals relative to a non-deuterated portion of the molecule can provide an estimate of the degree of deuteration.

  • ²H-NMR (Deuterium) Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and potentially their chemical environment.

  • ¹³C-NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • The signals of carbons attached to deuterium will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.

Visualizations

Nirmatrelvir Mechanism of Action

The following diagram illustrates the mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Nirmatrelvir_Mechanism_of_Action SARS_CoV_2 SARS-CoV-2 Virus Viral_RNA Viral RNA SARS_CoV_2->Viral_RNA Enters Host Cell Host_Cell Host Cell Ribosomes Viral_RNA->Host_Cell Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Host_Cell->Polyproteins Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Inhibition Inhibition->Mpro Inhibits

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Analytical Workflow for this compound Quality Control

This diagram outlines the general workflow for the quality control analysis of this compound.

QC_Workflow Sample This compound Sample Purity_Analysis Chemical Purity Analysis Sample->Purity_Analysis Enrichment_Analysis Isotopic Enrichment Analysis Sample->Enrichment_Analysis HPLC HPLC-UV Purity_Analysis->HPLC HRMS HRMS Enrichment_Analysis->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Enrichment_Analysis->NMR Purity_Result Chemical Purity Report (e.g., >99%) HPLC->Purity_Result Enrichment_Result Isotopic Enrichment Report (e.g., d9 >98%) HRMS->Enrichment_Result NMR->Enrichment_Result COA Certificate of Analysis (CoA) Purity_Result->COA Enrichment_Result->COA

Caption: Quality control workflow for this compound analysis.

Metabolic Pathway of Nirmatrelvir

The following diagram shows the primary metabolic pathway of Nirmatrelvir and the role of Ritonavir.

Nirmatrelvir_Metabolism Nirmatrelvir Nirmatrelvir CYP3A4 CYP3A4 Enzyme (in Liver) Nirmatrelvir->CYP3A4 Metabolized by Reduced_Metabolism Reduced Metabolism & Increased Plasma Concentration of Nirmatrelvir Nirmatrelvir->Reduced_Metabolism Metabolites Oxidative Metabolites CYP3A4->Metabolites Elimination Rapid Elimination Metabolites->Elimination Ritonavir Ritonavir Ritonavir->Inhibition Inhibition->CYP3A4 Inhibits

Caption: Metabolic pathway of Nirmatrelvir and the inhibitory role of Ritonavir.

Conclusion

This compound is a critical tool for the accurate quantification of Nirmatrelvir in research and development. This guide has provided an in-depth overview of its isotopic enrichment and chemical purity, including detailed experimental protocols for their determination. The presented data and workflows are intended to assist researchers in the proper evaluation and application of this essential deuterated standard. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific purity and enrichment data.

References

The Development of Nirmatrelvir-d9: A Technical Review of a Deuterated Antiviral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development of Nirmatrelvir-d9, a deuterated isotopologue of the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir. The strategic incorporation of deuterium aims to enhance the metabolic stability of the parent compound, a critical factor in optimizing its pharmacokinetic profile and potentially reducing the reliance on co-administered boosting agents like ritonavir. This review consolidates findings on its synthesis, metabolic fate, and analytical quantification, providing a comprehensive resource for researchers in the field of antiviral drug development.

Introduction: The Rationale for Deuteration

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 3CL protease (Mpro), an enzyme essential for viral replication. By binding to the catalytic cysteine (Cys145) residue of Mpro, Nirmatrelvir blocks the processing of viral polyproteins, thereby halting the viral life cycle.[1][2][3] However, Nirmatrelvir is susceptible to rapid metabolism in vivo, primarily by cytochrome P450 3A4 (CYP3A4).[4][5] To maintain therapeutic concentrations, it is co-administered with ritonavir, a potent CYP3A4 inhibitor that "boosts" Nirmatrelvir's plasma levels. This co-administration, while effective, introduces a significant risk of drug-drug interactions, as ritonavir affects the metabolism of numerous other medications.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the metabolic stability of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like CYPs. This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, leading to a longer drug half-life, increased exposure, and potentially a reduced need for boosting agents. The development of this compound is predicated on this principle, with the goal of creating a more metabolically robust antiviral agent.

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for Nirmatrelvir, with the introduction of deuterium at a specific, metabolically vulnerable position. The primary site of oxidative metabolism on Nirmatrelvir has been identified as the methylene group adjacent to the nitrogen in the pyrrolidone ring. Therefore, the synthetic strategy focuses on introducing deuterium at this "soft spot".

While detailed, proprietary, large-scale synthesis protocols are not publicly available, the scientific literature describes a reliable method for achieving high isotopic incorporation. This involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reduction of a nitrile precursor in the early stages of the synthesis. To achieve high levels of deuterium incorporation (>95%), the reaction is typically conducted in a deuterated solvent, such as methanol-d4 (CD3OD), in the presence of a catalyst like anhydrous cobalt(II) chloride.

Experimental Protocol: Synthesis of Deuterated Nirmatrelvir Analogue

The following is a generalized protocol based on published synthetic strategies for deuterated peptidomimetics, adapted for this compound.

  • Preparation of Precursor: The synthesis begins with the appropriate nitrile-containing precursor to the P1 glutamine mimic of Nirmatrelvir.

  • Deuterated Reduction: The nitrile precursor is dissolved in anhydrous methanol-d4. Anhydrous cobalt(II) chloride is added, followed by the portion-wise addition of sodium borodeuteride at a controlled temperature. The use of a deuterated solvent is crucial to prevent isotopic dilution.

  • Work-up and Purification: Upon reaction completion, the mixture is quenched and the deuterated amine intermediate is extracted. Standard purification techniques, such as column chromatography, are employed to isolate the intermediate with high purity and isotopic enrichment.

  • Peptide Coupling and Final Steps: The deuterated intermediate is then carried forward through the remaining steps of the Nirmatrelvir synthesis. This typically involves a series of peptide couplings with the other key fragments: the P2 tert-leucine component and the P3 bicycloproline component.

  • Final Deprotection and Crystallization: The final steps involve the removal of protecting groups and crystallization to yield this compound.

Metabolic Stability and Pharmacokinetics

The primary goal of deuterating Nirmatrelvir is to improve its metabolic stability. In vitro studies using human and mouse liver microsomes have demonstrated the success of this strategy.

In Vitro Metabolic Stability

Studies have shown that deuteration of the primary metabolic site of Nirmatrelvir leads to a significant increase in its stability in the presence of human liver microsomes. A nearly three-fold increase in the metabolic half-life was observed for the deuterated analogue compared to the non-deuterated parent compound. Interestingly, this effect was less pronounced in mouse microsomes, highlighting species-specific differences in metabolism.

Table 1: In Vitro Metabolic Stability of Nirmatrelvir and Deuterated Nirmatrelvir

CompoundHuman Liver Microsomes (t1/2, min)Mouse Liver Microsomes (t1/2, min)
Nirmatrelvir40.2Not significantly different from deuterated version
Deuterated Nirmatrelvir117.3Not significantly different from Nirmatrelvir
Metabolite Profile

Metabolite identification studies have revealed that deuteration of the metabolic "soft spot" significantly alters the metabolic profile of Nirmatrelvir. The formation of the major metabolite resulting from oxidation at the deuterated site was decreased by 45-60%. However, this led to a "metabolic switching" phenomenon, where an increase in oxidation at secondary, non-deuterated sites was observed, leading to the formation of larger quantities of minor metabolites.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture Preparation: A mixture is prepared containing 5 µL of 20 mg/mL liver microsomes (human or mouse), 2 µL of a 1 mM solution of the test compound (Nirmatrelvir or this compound) in acetonitrile, and 183 µL of 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C with gentle shaking for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of 10 µL of 30 mM NADPH.

  • Time-point Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Half-life Calculation: The half-life (t1/2) is determined by plotting the natural logarithm of the peak area ratio (parent compound/internal standard) versus time and fitting the data to a first-order decay model.

Mechanism of Action

This compound is expected to have the identical mechanism of action as its non-deuterated counterpart. Nirmatrelvir is a peptidomimetic that acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity.

Diagram: Nirmatrelvir Mechanism of Action

Nirmatrelvir_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Polyproteins 1a/1ab Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage by Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Polyproteins Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir / this compound Nirmatrelvir->Mpro  Binds to Cys145 Inhibition Inhibition of Mpro Nirmatrelvir->Inhibition

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking the main protease (Mpro).

Analytical Methodology for Quantification

This compound is widely used as an internal standard for the quantitative analysis of Nirmatrelvir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification of Nirmatrelvir using this compound

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing a known concentration of the internal standard, this compound. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used to separate Nirmatrelvir and this compound from other matrix components.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters for Nirmatrelvir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nirmatrelvir500.2110.1
This compound509.3110.1
  • Quantification: The concentration of Nirmatrelvir in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Nirmatrelvir and a fixed concentration of this compound.

Diagram: Analytical Workflow

Analytical_Workflow Sample Plasma Sample IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for the bioanalysis of Nirmatrelvir using this compound as an internal standard.

Conclusion and Future Directions

The development of this compound represents a classic example of the application of deuterium chemistry to enhance the properties of a promising therapeutic agent. The targeted deuteration of a known metabolic hot spot has been shown to significantly improve in vitro metabolic stability, which is a strong indicator of potentially improved in vivo pharmacokinetics. This could lead to a new generation of Nirmatrelvir-based antivirals that do not require co-administration with ritonavir, thereby reducing the risk of drug-drug interactions and expanding the patient population that can benefit from this class of SARS-CoV-2 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and efficacy profile of this compound as a standalone therapeutic agent. The continued use of this compound as an internal standard will also remain crucial for the accurate bioanalysis in ongoing and future clinical trials of Nirmatrelvir.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nirmatrelvir in Human Plasma using Nirmatrelvir-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nirmatrelvir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nirmatrelvir-d9, is employed. The sample preparation involves a straightforward protein precipitation step, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nirmatrelvir.

Introduction

Nirmatrelvir is a potent antiviral drug targeting the main protease (Mpro) of SARS-CoV-2, inhibiting viral replication.[1][2][3] It is a key component of PAXLOVID™, administered with Ritonavir to slow its metabolism.[2][4] Accurate quantification of Nirmatrelvir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a detailed protocol for the quantification of Nirmatrelvir in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nirmatrelvir reference standard

  • This compound internal standard

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma, add 20 µL of the internal standard solution (this compound in 50:50 methanol:water).

  • Precipitate proteins by adding 100 µL of methanol.

  • Vortex the mixture thoroughly and then centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new vial.

  • Add 100 µL of an aqueous buffer solution (e.g., 0.1% formic acid in water) to the supernatant.

  • Inject the final mixture into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for the separation of Nirmatrelvir.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is effective.

  • Flow Rate: A typical flow rate is between 0.3 - 1.0 mL/min.

  • Injection Volume: A small injection volume, such as 2-5 µL, is recommended.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is used for the detection of Nirmatrelvir and this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nirmatrelvir500.3110.1
This compound509.3110.1

Results

The use of this compound as an internal standard provides excellent linearity, accuracy, and precision for the quantification of Nirmatrelvir in human plasma. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible results.

Quantitative Performance
ParameterResult
Linearity (ng/mL)10 - 10,000
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
LLOQ (ng/mL)10

Note: The performance characteristics presented are typical and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

This application note details a straightforward, rapid, and reliable LC-MS/MS method for the quantification of Nirmatrelvir in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for bioanalytical studies. The described protocol can be readily implemented in research and drug development laboratories.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Nirmatrelvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nirmatrelvir reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nirmatrelvir stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared by diluting the stock solution in a 50:50 methanol:water mixture.

Protocol 2: Sample Preparation using Protein Precipitation
  • Arrange and label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample) to each tube.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank.

  • Add 100 µL of cold methanol to all tubes to precipitate plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Add 100 µL of the aqueous mobile phase component (e.g., 0.1% formic acid in water) to each vial/well.

  • Cap the vials or seal the plate and place in the autosampler for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is Add 20 µL this compound (IS) plasma->is precip Add 100 µL Methanol (Protein Precipitation) is->precip vortex Vortex precip->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant dilute Add 100 µL Aqueous Buffer supernatant->dilute lcms Inject into LC-MS/MS System dilute->lcms quant Quantification lcms->quant

Caption: Experimental workflow for the quantification of Nirmatrelvir in human plasma.

signaling_pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action polyprotein Viral Polyprotein (pp1a, pp1ab) mpro Main Protease (Mpro) polyprotein->mpro Cleavage functional_proteins Functional Viral Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication nirmatrelvir Nirmatrelvir nirmatrelvir->mpro Inhibition

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

internal_standard_logic cluster_analyte Analyte (Nirmatrelvir) cluster_is Internal Standard (this compound) cluster_variations Analytical Variations analyte_response Analyte Response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response IS Response is_response->ratio matrix_effect Matrix Effect matrix_effect->analyte_response matrix_effect->is_response instrument_drift Instrument Drift instrument_drift->analyte_response instrument_drift->is_response sample_loss Sample Loss sample_loss->analyte_response sample_loss->is_response concentration Accurate Concentration ratio->concentration

Caption: Logic of using an internal standard to ensure accurate quantification.

References

Application Note and Protocol for Nirmatrelvir Quantification using Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Nirmatrelvir in human plasma using a stable isotope-labeled internal standard, Nirmatrelvir-d9, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] It is a key component of the antiviral drug Paxlovid, where it is co-administered with Ritonavir to inhibit its metabolism and increase its plasma concentration.[2][3] Accurate and reliable quantification of Nirmatrelvir in biological matrices is essential for clinical and research purposes. This protocol describes a robust LC-MS/MS method for the determination of Nirmatrelvir in human plasma, employing this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Nirmatrelvir analytical standard

  • This compound analytical standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nirmatrelvir and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or below.

  • Working Standard Solutions: Prepare serial dilutions of the Nirmatrelvir stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. A typical calibration curve range is 2.0 to 5000 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (20 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge the samples at 14,300 x g for 10 minutes.

  • Transfer 100 µL of the clear supernatant and dilute with 100 µL of the initial mobile phase.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Elution Isocratic elution with 48% Mobile Phase A and 52% Mobile Phase B
Run Time Approximately 4 minutes

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nirmatrelvir Transition m/z 500.2 → 110.1
This compound Transition m/z 509.3 → 110.1 or 508.59 → 328.10
Source Temperature 500°C
IonSpray Voltage +4500 V

Data Presentation

Method Validation Summary

The following tables summarize the expected performance of this analytical method based on published data.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Nirmatrelvir2.0 - 50002.0>0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5.0<15%<15%85-115%
Medium1000<15%<15%85-115%
High2000<15%<15%85-115%
(Data adapted from representative methods)

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low5.092.0 - 10787.1 - 97.8
Medium100092.0 - 10787.1 - 97.8
High200092.0 - 10787.1 - 97.8

Experimental Workflow Diagram

Caption: Experimental workflow for Nirmatrelvir quantification in plasma.

Signaling Pathway/Metabolic Context

Nirmatrelvir's therapeutic action is direct inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), preventing the cleavage of viral polyproteins necessary for replication. It is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The co-administration with Ritonavir, a potent CYP3A4 inhibitor, is crucial to slow down Nirmatrelvir's metabolism, thereby increasing its systemic exposure and therapeutic efficacy.

Nirmatrelvir_Metabolism Nirmatrelvir Nirmatrelvir (Active Drug) Nirmatrelvir->Inhibition Metabolites Inactive Metabolites Nirmatrelvir->Metabolites Metabolism Mpro SARS-CoV-2 Main Protease (Mpro) Replication Viral Replication Mpro->Replication enables Inhibition->Mpro CYP3A4 CYP3A4 Enzyme CYP3A4->Nirmatrelvir Ritonavir Ritonavir Ritonavir->CYP3A4 inhibits

Caption: Nirmatrelvir's mechanism of action and metabolic inhibition by Ritonavir.

References

Application of Nirmatrelvir-d9 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of Nirmatrelvir-d9, a deuterium-labeled stable isotope of Nirmatrelvir, in pharmacokinetic (PK) research. The primary application of this compound is as an internal standard (IS) for the quantitative bioanalysis of Nirmatrelvir in biological matrices, a critical component in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, this document outlines a protocol for its potential use as an investigational agent in studies designed to assess the kinetic isotope effect on its metabolism.

Application Notes

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and is a key component of the antiviral drug PAXLOVID™, co-administered with Ritonavir.[1][2] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 (CYP) 3A4 enzyme, which is the primary enzyme responsible for Nirmatrelvir's metabolism.[1][3][4] This inhibition slows down the clearance of Nirmatrelvir, maintaining its plasma concentrations above the effective concentration needed to inhibit viral replication.

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern pharmacokinetic research for several reasons:

  • Gold Standard for Bioanalysis: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte is the ideal internal standard. This compound has nearly identical chemical and physical properties to Nirmatrelvir, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of the unlabeled drug by correcting for variability during sample preparation and analysis.

  • Investigating Metabolic Stability: Deuterium substitution at sites of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). Studies have explored deuterating Nirmatrelvir to improve its metabolic stability, potentially reducing the need for co-administration with Ritonavir. Research has shown that deuterium incorporation can slow the oxidation of Nirmatrelvir by approximately 40%.

  • Microdosing and Absolute Bioavailability Studies: Stable isotopes can be used in microdosing studies to determine the absolute bioavailability of a drug without the need for a separate intravenous formulation at a therapeutic dose. A small, isotopically labeled intravenous dose can be administered concurrently with an oral therapeutic dose of the unlabeled drug.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of unlabeled Nirmatrelvir when co-administered with 100 mg of Ritonavir in adult patients with mild-to-moderate COVID-19. This data serves as a baseline for comparison in studies investigating modified versions of the drug, such as this compound.

Pharmacokinetic ParameterValueReference
Maximum Concentration (Cmax) 3.43 µg/mL
Time to Cmax (Tmax) ~3 hours (on Day 5)
Trough Concentration (Ctrough) 1.57 µg/mL (on Day 5)
Half-Life (t½) ~6.05 hours
Oral Clearance (CL/F) 8.99 L/hr
Primary Route of Elimination Renal (when co-dosed with Ritonavir)

Experimental Protocols

Protocol 1: Quantification of Nirmatrelvir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a standard method for determining the concentration of Nirmatrelvir in human plasma samples, a critical procedure in any clinical pharmacokinetic study.

Objective: To accurately quantify Nirmatrelvir concentrations in human plasma.

Materials:

  • Human plasma samples (collected with K2-EDTA)

  • Nirmatrelvir analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Deionized Water

  • 96-well plates

  • Centrifuge

Instrumentation:

  • UPLC-MS/MS system (e.g., Waters Xevo TQ-S)

  • C18 reverse-phase analytical column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Nirmatrelvir in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working internal standard (IS) solution (e.g., 50 ng/mL) in acetonitrile.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Nirmatrelvir stock solution with blank human plasma to prepare calibration standards covering the expected concentration range (e.g., 10 - 10,000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.

    • Add 150 µL of the IS working solution (this compound in acetonitrile) to each well.

    • Vortex the plate for 5 minutes to precipitate plasma proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Inject 2-5 µL of the supernatant onto the UPLC-MS/MS system.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient Elution: Use a suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for Nirmatrelvir and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Nirmatrelvir / this compound) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of Nirmatrelvir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Comparative Pharmacokinetic Study of Nirmatrelvir vs. This compound

This protocol outlines a representative clinical study design to evaluate the effect of deuteration on the pharmacokinetic profile of Nirmatrelvir.

Objective: To compare the single-dose pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Nirmatrelvir and this compound.

Study Design:

  • A randomized, open-label, two-period, crossover study in healthy adult volunteers.

  • A washout period of at least 7 days (more than 10 half-lives) will separate the two dosing periods.

Procedure:

  • Subject Screening and Enrollment: Recruit healthy volunteers who meet all inclusion and no exclusion criteria. Obtain informed consent.

  • Dosing Periods:

    • Period 1: Subjects will be randomized to receive a single oral dose of either:

      • Treatment A: 300 mg Nirmatrelvir + 100 mg Ritonavir

      • Treatment B: 300 mg this compound + 100 mg Ritonavir

    • Period 2: After the washout period, subjects will receive the alternate treatment.

  • Pharmacokinetic Blood Sampling:

    • Collect serial blood samples in K2-EDTA tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

    • Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma samples from subjects in the "Treatment A" group for Nirmatrelvir concentration using a validated LC-MS/MS method with this compound as the internal standard (as per Protocol 1).

    • Analyze plasma samples from subjects in the "Treatment B" group for this compound concentration using a validated LC-MS/MS method. For this analysis, a different stable isotope of Nirmatrelvir (e.g., ¹³C,¹⁵N-labeled) would be required as the internal standard to avoid isotopic interference.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F) for both Nirmatrelvir and this compound for each subject using non-compartmental analysis.

    • Perform statistical analysis (e.g., ANOVA) on the log-transformed PK parameters (AUC and Cmax) to compare the bioavailability and peak exposure between the two treatments.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Add IS (this compound) in ACN (150 µL) Plasma->IS Vortex Vortex (5 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto UPLC Supernatant->Inject Column C18 Column Separation Inject->Column MS ESI+ Mass Spectrometry (MRM) Column->MS Data Peak Area Ratio (Nirmatrelvir / this compound) MS->Data

Caption: Workflow for Bioanalytical Quantification of Nirmatrelvir.

NMT Nirmatrelvir CYP3A4 CYP3A4 Enzyme (Liver) NMT->CYP3A4 Substrate Elimination Renal Elimination (Primary Pathway) NMT->Elimination Ritonavir Ritonavir Ritonavir->CYP3A4 Potent Inhibitor Metabolism Oxidative Metabolism (Minimal) CYP3A4->Metabolism Blocked

Caption: Metabolic Pathway of Nirmatrelvir with Ritonavir.

References

Development of an LC-MS/MS Method for Nirmatrelvir-d9 Quantification in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Nirmatrelvir in human plasma using a stable isotope-labeled internal standard, Nirmatrelvir-d9. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Nirmatrelvir.

Introduction

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] It is a key component of the antiviral drug Paxlovid, used for the treatment of COVID-19. Accurate and reliable quantification of Nirmatrelvir in plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects.

Quantitative Data Summary

The following tables summarize the validation parameters of published LC-MS/MS methods for the quantification of Nirmatrelvir in human plasma. These methods, while not all explicitly using this compound, provide a strong basis for the expected performance of the protocol detailed below.

Table 1: Linearity and Sensitivity of Nirmatrelvir Quantification in Plasma

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Internal Standard UsedReference
2.0 - 50002.0Selinexor[2][3]
50 - 500050Remdesivir[4][5]
10 - 1000010D6-ritonavir
5.00 - 40005.00Deucravacitinib

Table 2: Accuracy and Precision of Nirmatrelvir Quantification in Plasma

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
LQC5.0< 6.6< 8.6-5.0 to 7.0-4.0 to 6.0
MQC1000< 5.9< 7.9-3.0 to 5.0-2.0 to 4.0
HQC2000< 4.9< 6.9-2.0 to 4.0-1.0 to 3.0
LQC10< 15< 15-15 to 15-15 to 15
MQC500< 15< 15-15 to 15-15 to 15
HQC6000< 15< 15-15 to 15-15 to 15

Table 3: Recovery and Matrix Effect of Nirmatrelvir Quantification in Plasma

Quality Control SampleConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
LQC5.092.0 - 10787.1 - 97.8
MQC100092.0 - 10787.1 - 97.8
HQC200092.0 - 10787.1 - 97.8
Not SpecifiedNot Specified90.7 - 102.2Not Reported

Experimental Protocols

This section outlines a detailed protocol for the quantification of Nirmatrelvir in human plasma using this compound as an internal standard, based on established methodologies.

Materials and Reagents
  • Nirmatrelvir reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Nirmatrelvir and this compound reference standards.

    • Dissolve each in 1 mL of methanol to obtain primary stock solutions of 1 mg/mL.

    • Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Nirmatrelvir by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.

Calibration Standards and Quality Control Samples
  • Calibration Curve Standards:

    • Spike blank human plasma with the appropriate Nirmatrelvir working standard solutions to prepare calibration standards at concentrations ranging from 2 to 5000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at three concentration levels: Low QC (LQC, 6 ng/mL), Medium QC (MQC, 500 ng/mL), and High QC (HQC, 4000 ng/mL).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient from 10% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nirmatrelvir: 500.2 → 110.1

    • This compound: 509.2 → 110.1 (Predicted, based on common fragmentation patterns)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizations

Mechanism of Action: Nirmatrelvir Inhibition of SARS-CoV-2 Main Protease

Nirmatrelvir acts as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the proteolytic cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking the main protease (Mpro).

Experimental Workflow for Nirmatrelvir Analysis in Plasma

The following diagram illustrates the key steps involved in the bioanalytical workflow for quantifying Nirmatrelvir in plasma samples.

Experimental Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Caption: Workflow for Nirmatrelvir quantification in plasma.

Logical Relationship of Method Validation Parameters

This diagram outlines the logical flow and relationship between key validation parameters for a bioanalytical method.

Method Validation Method Development Method Development Specificity Specificity Method Development->Specificity Linearity Linearity Method Development->Linearity Accuracy & Precision Accuracy & Precision Specificity->Accuracy & Precision Linearity->Accuracy & Precision Recovery & Matrix Effect Recovery & Matrix Effect Accuracy & Precision->Recovery & Matrix Effect Validated Method Validated Method Accuracy & Precision->Validated Method Stability Stability Recovery & Matrix Effect->Stability Stability->Validated Method

Caption: Key parameters in bioanalytical method validation.

References

Application Notes and Protocols for Nirmatrelvir-d9 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (PF-07321332) is a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. It is a key component of the antiviral drug Paxlovid™, where it is co-administered with ritonavir, a potent inhibitor of cytochrome P450 (CYP) 3A4.[1][2][3] This co-administration strategy is crucial as nirmatrelvir is primarily metabolized by CYP3A4.[4][5] Understanding the metabolic fate of nirmatrelvir is essential for predicting its pharmacokinetic profile and potential drug-drug interactions.

Nirmatrelvir-d9 is a stable isotope-labeled version of nirmatrelvir. The incorporation of deuterium atoms provides a mass shift that allows it to be used as an internal standard for the accurate quantification of nirmatrelvir in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Furthermore, studying the metabolism of this compound itself can provide insights into the kinetic isotope effect, potentially revealing rate-limiting steps in its biotransformation.

These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism assays: metabolic stability, cytochrome P450 (CYP) inhibition, and reaction phenotyping.

Data Presentation

Table 1: Representative Metabolic Stability of Reference Compounds in Human Liver Microsomes
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Category
Verapamil< 10> 139High Clearance
Imipramine10 - 3046 - 139Intermediate Clearance
Warfarin> 30< 46Low Clearance

This table presents typical data for well-characterized compounds to provide a reference for interpreting the metabolic stability results of this compound.

Table 2: Representative IC50 Values for CYP3A4 Inhibition
InhibitorProbe SubstrateIC50 (nM)Inhibition Potency
RitonavirMidazolam10 - 50Potent Inhibitor
KetoconazoleMidazolam30 - 100Potent Inhibitor
VerapamilMidazolam1,000 - 5,000Moderate Inhibitor
FluoxetineMidazolam> 10,000Weak Inhibitor

This table provides reference IC50 values for known CYP3A4 inhibitors to aid in the classification of this compound's inhibitory potential.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by human liver microsomes (HLMs), providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • Control compounds (e.g., Verapamil, Warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and control compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

    • Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and this compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_nirma Prepare this compound Working Solution prewarm Pre-warm this compound and HLMs at 37°C prep_nirma->prewarm prep_hlm Prepare HLM Suspension prep_hlm->prewarm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate prewarm->initiate incubate Incubate at 37°C with Shaking initiate->incubate stop_reaction Stop Reaction at Time Points (0-60 min) with Cold ACN incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_nirma Prepare this compound Dilution Series preinc Pre-incubate HLMs with This compound at 37°C prep_nirma->preinc prep_substrate Prepare CYP3A4 Probe Substrate (Midazolam) add_sub Add Probe Substrate prep_substrate->add_sub prep_hlm_nadph Prepare HLMs and NADPH System prep_hlm_nadph->preinc preinc->add_sub initiate Initiate Reaction with NADPH add_sub->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction with Cold ACN incubate->stop_reaction process Process Samples (Vortex, Centrifuge) stop_reaction->process lcms LC-MS/MS Analysis of Metabolite Formation process->lcms data_analysis Calculate % Inhibition and Determine IC50 lcms->data_analysis G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_nirma Prepare this compound Working Solution combine Combine this compound with each CYP Isozyme prep_nirma->combine prep_rhcyps Prepare Individual Recombinant CYP Enzymes prep_rhcyps->combine prep_nadph Prepare NADPH System initiate Initiate Reactions with NADPH prep_nadph->initiate prewarm Pre-warm at 37°C combine->prewarm prewarm->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reactions with Cold ACN incubate->stop_reaction process Process Samples stop_reaction->process lcms LC-MS/MS Analysis of this compound Depletion process->lcms data_analysis Identify Metabolizing CYP Isozymes lcms->data_analysis

References

Application Notes and Protocols for Cell-Based Assays Utilizing Nirmatrelvir and Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Nirmatrelvir and its deuterated analogue, Nirmatrelvir-d9, in cell-based assays. The protocols cover the evaluation of Nirmatrelvir's antiviral activity and the application of this compound as an internal standard for quantitative analysis.

Introduction

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] This enzyme is essential for viral replication, cleaving viral polyproteins into functional non-structural proteins.[1] By inhibiting Mpro, Nirmatrelvir blocks the viral life cycle.[1] Nirmatrelvir is the active component of the antiviral drug Paxlovid, where it is co-administered with ritonavir to slow its metabolism.[2]

This compound is a deuterated version of Nirmatrelvir. While its biological activity is expected to be nearly identical to that of Nirmatrelvir, its primary application in research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The increased mass of this compound allows for its distinction from the non-deuterated form in mass spectrometry, ensuring accurate quantification of Nirmatrelvir in biological matrices.

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. This reversible covalent inhibition prevents the protease from processing the viral polyproteins pp1a and pp1ab, which are crucial for the assembly of the viral replication-transcription complex. The inhibition of this process halts viral replication.

G cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral Genomic RNA Polyprotein Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro encoded by NSPs Functional Non-Structural Proteins (NSPs) Mpro->NSPs Cleavage of Polyprotein Replication Viral Replication NSPs->Replication forms replication complex Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Nirmatrelvir against various coronaviruses from cell-based assays.

VirusCell LineAssay TypeEndpointEC50 (µM)Reference
SARS-CoV-2Calu-3Viral RNA QuantificationViral RNA levels0.45
HCoV-OC43Huh7Viral RNA QuantificationViral RNA levels0.09
HCoV-229EHuh7Viral RNA QuantificationViral RNA levels0.29
SARS-CoV-2VeroE6-Pgp-KOCPE-basedCell Viability0.15

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: Cell-Based Antiviral Activity Assay for Nirmatrelvir

This protocol describes a general method for determining the antiviral efficacy of Nirmatrelvir in a cell culture model. This can be adapted for various coronaviruses and cell lines.

Objective: To determine the EC50 of Nirmatrelvir against a target coronavirus in a susceptible cell line.

Materials:

  • Cells: A cell line susceptible to the coronavirus of interest (e.g., VeroE6 or Calu-3 for SARS-CoV-2).

  • Virus: A stock of the coronavirus with a known titer.

  • Culture Medium: Appropriate complete growth medium for the cell line.

  • Nirmatrelvir: Stock solution in DMSO.

  • 96-well plates: For cell culture and assays.

  • Reagents for endpoint analysis: (e.g., qRT-PCR reagents, cell viability assay kits).

Workflow Diagram:

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Prepare_Drug Prepare serial dilutions of Nirmatrelvir Seed_Cells->Prepare_Drug Treat_Cells Treat cells with Nirmatrelvir dilutions Prepare_Drug->Treat_Cells Infect_Cells Infect cells with virus (e.g., MOI 0.05) Treat_Cells->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Endpoint Endpoint Analysis Incubate->Endpoint qRT_PCR qRT-PCR for Viral RNA Endpoint->qRT_PCR CPE_Assay CPE/Cell Viability Assay Endpoint->CPE_Assay TCID50_Assay TCID50 for Viral Titer Endpoint->TCID50_Assay Calculate_EC50 Calculate EC50 qRT_PCR->Calculate_EC50 CPE_Assay->Calculate_EC50 TCID50_Assay->Calculate_EC50

Caption: Workflow for determining the antiviral activity of Nirmatrelvir.

Procedure:

  • Cell Seeding: Seed a 96-well plate with the appropriate number of cells per well to achieve 80-90% confluency on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of Nirmatrelvir in culture medium. Include a vehicle control (DMSO) and a no-drug control.

  • Treatment and Infection:

    • Remove the old medium from the cells.

    • Add the prepared Nirmatrelvir dilutions to the respective wells.

    • Infect the cells with the coronavirus at a pre-determined multiplicity of infection (MOI), for example, 0.05.

    • Include uninfected, untreated cells as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.

  • Endpoint Analysis (Choose one or more):

    • A) Quantification of Viral RNA by qRT-PCR:

      • Harvest the cell supernatant or lyse the cells.

      • Extract viral RNA using a suitable kit.

      • Perform one-step qRT-PCR using primers and probes specific for a viral gene.

      • Determine the reduction in viral RNA levels in treated wells compared to the virus control.

    • B) Cytopathic Effect (CPE) Reduction Assay:

      • Visually inspect the cells for CPE under a microscope.

      • Quantify cell viability using a reagent such as CellTiter-Glo, which measures ATP content.

      • Measure the luminescence or absorbance according to the manufacturer's instructions.

    • C) Viral Titer Reduction (TCID50 Assay):

      • Collect the supernatant from each well.

      • Perform serial dilutions of the supernatant and use these to infect fresh cells in a new 96-well plate.

      • After incubation, assess for CPE to determine the Tissue Culture Infectious Dose 50 (TCID50).

  • Data Analysis:

    • Normalize the data to the virus control (0% inhibition) and cell control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the Nirmatrelvir concentration.

    • Calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic curve).

Protocol 2: Application of this compound as an Internal Standard for Quantification of Nirmatrelvir in Cell Culture Samples by LC-MS/MS

This protocol outlines the use of this compound for the accurate quantification of Nirmatrelvir from cell culture supernatant or cell lysates.

Objective: To accurately measure the concentration of Nirmatrelvir in a biological matrix from a cell-based assay using this compound as an internal standard.

Materials:

  • Cell culture samples: Supernatant or cell lysate containing Nirmatrelvir.

  • Nirmatrelvir: Analytical standard for calibration curve.

  • This compound: Internal standard (IS).

  • Acetonitrile or Methanol: For protein precipitation.

  • LC-MS/MS system: Equipped with a suitable C18 column and a triple quadrupole mass spectrometer.

Workflow Diagram:

G Start Start Sample_Collection Collect cell supernatant or lysate Start->Sample_Collection Spike_IS Spike samples with this compound (Internal Standard) Sample_Collection->Spike_IS Protein_Precipitation Add cold acetonitrile to precipitate proteins Spike_IS->Protein_Precipitation Centrifuge Centrifuge to pellet precipitated proteins Protein_Precipitation->Centrifuge Collect_Supernatant Collect supernatant for analysis Centrifuge->Collect_Supernatant LC_MS_Analysis Inject into LC-MS/MS system Collect_Supernatant->LC_MS_Analysis Data_Processing Process data: Calculate analyte/IS peak area ratio LC_MS_Analysis->Data_Processing Quantification Quantify Nirmatrelvir concentration using calibration curve Data_Processing->Quantification

Caption: Workflow for quantifying Nirmatrelvir using this compound as an internal standard.

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Nirmatrelvir and this compound in a suitable organic solvent (e.g., methanol).

    • Create a calibration curve by spiking known concentrations of Nirmatrelvir into the same matrix as the samples (e.g., fresh culture medium or cell lysate).

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a 100 µL aliquot of each sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

    • Vortex briefly.

    • Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.

    • Vortex vigorously for 30-60 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for Nirmatrelvir and this compound using Multiple Reaction Monitoring (MRM).

      • Example transition for Nirmatrelvir: m/z 500.3 -> 110.1

      • Example transition for this compound: m/z 509.3 -> 110.1

  • Data Analysis:

    • Integrate the peak areas for both Nirmatrelvir and this compound for all samples.

    • Calculate the peak area ratio of Nirmatrelvir to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

    • Determine the concentration of Nirmatrelvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Sample Preparation Techniques for the Bioanalysis of Nirmatrelvir and its Deuterated Internal Standard (Nirmatrelvir-d9)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nirmatrelvir is an orally active inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] It is a key active ingredient in PAXLOVID™, co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A4 (CYP3A4), thereby preventing the premature metabolism of nirmatrelvir.[1][2] Accurate quantification of nirmatrelvir in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.

To achieve reliable and accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust sample preparation method is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analyte loss during sample processing and compensating for matrix effects.[3] Nirmatrelvir-d9, a deuterated analog of nirmatrelvir, serves this purpose effectively.[4]

This document outlines detailed protocols for three common sample preparation techniques for the analysis of nirmatrelvir and this compound from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. Acetonitrile and methanol are the most commonly used solvents for this purpose.

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 50-100 µL of the plasma sample (calibration standard, quality control, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (this compound) to each tube (except for blank samples) and briefly vortex.

  • Precipitation: Add 3-4 volumes of cold organic solvent (e.g., for a 100 µL sample, add 300-400 µL of acetonitrile or methanol).

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase or a compatible solvent mixture.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS_Solvent Add IS (this compound) & Precipitating Solvent Plasma->Add_IS_Solvent Vortex Vortex Add_IS_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Quantitative Data Summary: Protein Precipitation
ParameterResultReference
Extraction Recovery 92.0% – 107%
> 90.7%
98.2 ± 6.3%
Matrix Effect 87.1% – 97.8%
Not significant
113.9 ± 8.9%
LLOQ 2.0 ng/mL
10 ng/mL
Linearity Range 2.0 – 5000 ng/mL
10 – 10000 ng/mL

Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). This technique generally produces a cleaner extract than PPT by removing more endogenous interferences.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (this compound) to each tube (except blanks) and vortex.

  • Buffering (Optional): Add a buffer (e.g., 100 µL of 2 mM ammonium formate) to adjust the pH of the aqueous phase, which can optimize the partitioning of the analyte into the organic phase.

  • Extraction: Add 1.0 mL of an immiscible organic solvent (e.g., methyl tertiary butyl ether).

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at approximately 2500-4000 rpm for 5-10 minutes to achieve complete phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS_Solvent Add IS, Buffer & Extraction Solvent Plasma->Add_IS_Solvent Vortex Vortex Add_IS_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterResultReference
Extraction Recovery 64.6% – 88.4%
Matrix Effect Not explicitly stated, but method validated within acceptance limits
LLOQ 5.0 ng/mL
Linearity Range 5.0 – 4000 ng/mL

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity. A common approach for drugs like nirmatrelvir is reversed-phase SPE.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
  • Sample Pre-treatment: Pipette an aliquot of the plasma sample into a tube. Add the internal standard (this compound) and dilute with an acidic aqueous solution (e.g., 2% formic acid in water) to facilitate binding to the sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove hydrophilic interferences while retaining the analyte.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 0.5-1.0 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system. A phospholipid removal plate, a specific type of SPE, has also been successfully used.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + IS Pre-treatment Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Quantitative Data Summary: Solid-Phase Extraction

Specific quantitative data for a traditional SPE method was not detailed in the provided search results. However, SPE is known for high recovery and minimal matrix effects. The data below is from a method using a specialized phospholipid removal plate.

ParameterResultReference
Extraction Recovery High efficiency implied by method performance
Matrix Effect All validation tests met criteria for matrix effect
LLOQ 10.9 ng/mL
Linearity Range 10.9 – 3013 ng/mL

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

  • Protein Precipitation is the fastest and simplest method, suitable for high-throughput environments, though it may be more susceptible to matrix effects.

  • Liquid-Liquid Extraction offers a balance between cleanliness and complexity, providing cleaner extracts than PPT.

  • Solid-Phase Extraction delivers the highest purity samples, minimizing matrix effects and maximizing sensitivity, making it ideal for methods requiring the lowest detection limits, although it is more time-consuming and costly.

All three methods, when properly validated and used in conjunction with a deuterated internal standard like this compound, can provide accurate and precise quantification of nirmatrelvir in biological samples for critical drug development and clinical research.

References

Application Notes and Protocols for the Use of Nirmatrelvir and Nirmatrelvir-d9 in Viral Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable antiviral agent that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] Its mechanism of action involves inhibiting a crucial step in the viral replication cycle, making it a key therapeutic agent.[1][4] Nirmatrelvir is the active component of Paxlovid™, where it is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the metabolism of nirmatrelvir, thereby increasing its plasma concentrations. Nirmatrelvir-d9 is the deuterated form of nirmatrelvir and is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of nirmatrelvir in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies.

These application notes provide detailed protocols for evaluating the inhibitory activity of nirmatrelvir using common biochemical and cell-based viral inhibition assays.

Mechanism of Action of Nirmatrelvir

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved by viral proteases to yield functional non-structural proteins essential for viral replication and transcription. The main protease (Mpro) is a cysteine protease that cleaves the polyprotein at 11 distinct sites. Nirmatrelvir is a peptidomimetic inhibitor that binds to the active site of Mpro. The nitrile warhead of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This binding blocks the protease's activity, preventing the processing of the polyproteins and thereby halting viral replication. Due to the highly conserved nature of the Mpro active site across coronaviruses, nirmatrelvir has shown broad-spectrum activity against various human coronaviruses.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Mechanism of Nirmatrelvir Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation New_Virions New Viral Particles Viral_RNA->New_Virions NSPs Functional Non-structural Proteins Polyproteins->NSPs Cleavage Mpro Main Protease (Mpro) Mpro->Polyproteins Replication_Complex Replication/Transcription Complex NSPs->Replication_Complex Replication_Complex->Viral_RNA Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits

Caption: Mechanism of Action of Nirmatrelvir on the SARS-CoV-2 Replication Cycle.

Application Notes

Biochemical Assays: Mpro Inhibition

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its target enzyme. For nirmatrelvir, a Fluorescence Resonance Energy Transfer (FRET)-based assay is commonly used to measure its half-maximal inhibitory concentration (IC50) against Mpro.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is designed based on the Mpro cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.

  • Application: This assay is used to determine the potency of nirmatrelvir in directly inhibiting Mpro activity. By testing a range of nirmatrelvir concentrations, a dose-response curve can be generated to calculate the IC50 value.

Cell-Based Antiviral Assays

Cell-based assays are critical for evaluating the efficacy of an antiviral compound in a biological context, providing the half-maximal effective concentration (EC50). These assays measure the ability of the compound to inhibit viral replication within host cells.

  • Cytopathic Effect (CPE) Reduction Assay: Many viruses, including SARS-CoV-2, cause visible damage to infected cells, known as CPE. This assay quantifies the ability of nirmatrelvir to protect cells from virus-induced death. Cell viability is typically measured using colorimetric reagents like MTT or CellTiter-Glo®.

  • Plaque Reduction Assay: This is a classic virology assay that measures the number of infectious virus particles. A monolayer of host cells is infected with the virus, which leads to the formation of localized zones of cell death (plaques). The number of plaques is proportional to the quantity of infectious virus. The efficacy of nirmatrelvir is determined by its ability to reduce the number or size of plaques.

  • Reporter Gene Assay: Engineered viruses or replicons expressing a reporter gene (e.g., luciferase or fluorescent proteins) can be used. The level of reporter gene expression correlates with the extent of viral replication. Nirmatrelvir's antiviral activity is measured by the reduction in the reporter signal.

  • Quantitative RT-PCR (qRT-PCR): This method directly quantifies the amount of viral RNA in infected cell lysates or supernatants. A reduction in viral RNA levels in the presence of nirmatrelvir indicates inhibition of viral replication.

Role of this compound

Deuterated compounds, such as this compound, are primarily used as internal standards in bioanalytical methods, particularly LC-MS/MS.

  • Principle: An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. Since this compound has a slightly higher mass than nirmatrelvir due to the deuterium atoms, it can be distinguished by a mass spectrometer. However, it behaves almost identically during sample preparation and chromatographic separation.

  • Application: In pharmacokinetic studies, this compound is added to plasma or tissue samples to enable precise and accurate quantification of nirmatrelvir concentrations. This helps to correct for any loss of analyte during sample processing and for variations in instrument response, which is crucial for determining drug exposure and metabolic profiles. This compound is not typically used as the primary inhibitor in the viral inhibition assays described above.

Experimental Protocols

Protocol 1: FRET-Based Mpro Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of nirmatrelvir against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • Nirmatrelvir

  • DMSO (for compound dilution)

  • 384-well assay plates (low-volume, black)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of nirmatrelvir in DMSO. Further dilute the compounds in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Enzyme and Inhibitor Pre-incubation: Add 30-60 nM of Mpro to each well of the 384-well plate. Add the diluted nirmatrelvir or vehicle control (DMSO in assay buffer) to the wells. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of approximately 30 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 340 nm) and emission (e.g., 490 nm) wavelengths. Monitor the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the nirmatrelvir concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Nirmatrelvir_Dilution Prepare Nirmatrelvir Serial Dilutions Add_Nirmatrelvir Add Nirmatrelvir Dilutions to Plate Nirmatrelvir_Dilution->Add_Nirmatrelvir Enzyme_Prep Prepare Mpro Solution Add_Mpro Add Mpro to Plate Enzyme_Prep->Add_Mpro Substrate_Prep Prepare FRET Substrate Solution Add_Substrate Add FRET Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Add_Mpro->Add_Nirmatrelvir Incubate Pre-incubate Mpro and Nirmatrelvir Add_Nirmatrelvir->Incubate Incubate->Add_Substrate Read_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Reaction Velocities Read_Fluorescence->Calculate_Velocity Plot_Curve Plot Dose-Response Curve Calculate_Velocity->Plot_Curve Calculate_IC50 Determine IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for a FRET-based Mpro Inhibition Assay.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay

This protocol describes how to measure the antiviral activity of nirmatrelvir by assessing its ability to protect cells from virus-induced death.

Materials:

  • Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3)

  • SARS-CoV-2 viral stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Nirmatrelvir

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of nirmatrelvir in cell culture medium.

  • Infection and Treatment:

    • Remove the old medium from the cells.

    • Add the prepared nirmatrelvir dilutions to the wells.

    • Infect the cells by adding SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Include control wells: cells only (no virus, no compound), and cells with virus but no compound (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the cell-only control (100% viability) and the virus-only control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the nirmatrelvir concentration.

    • Calculate the EC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of Nirmatrelvir against Viral Mpro
Virus/VariantMpro MutantIC50 (nM)Assay TypeReference
SARS-CoV-2 (WT)-~3-7Biochemical
SARS-CoV-2 (WT)-22 ± 4FRET-based
SARS-CoV-2 (WT)-24Endpoint IC50
SARS-CoV-2P132H (Omicron)34Endpoint IC50
SARS-CoV-1-10-100Biochemical
MERS-CoV-10-100Biochemical
HCoV-HKU1-10-100Biochemical
HCoV-OC43-10-100Biochemical
HCoV-229E-10-100Biochemical
HCoV-NL63-10-100Biochemical

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Antiviral Efficacy (EC50) of Nirmatrelvir against SARS-CoV-2
Cell LineSARS-CoV-2 Isolate/VariantEC50 (nM)Assay TypeReference
Vero E6USA-WA1/202074.5-
Vero E6-TMPRSS2-230-
dNHBEUSA-WA1/202062Viral Replication
Calu-3-450qRT-PCR
Huh7OC4390qRT-PCR
Huh7229E290qRT-PCR
HEK293T-hACE2D614G33 ± 10CPE Reduction
HEK293T-hACE2Delta (B.1.617.2)33 ± 10CPE Reduction
HEK293T-hACE2Omicron (B.1.1.529)33 ± 10CPE Reduction

Note: EC50 values can vary depending on the cell line, viral strain, and assay conditions.

Conclusion

Nirmatrelvir is a highly effective inhibitor of the SARS-CoV-2 main protease, demonstrating potent activity in both biochemical and cell-based assays. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the antiviral properties of nirmatrelvir and other Mpro inhibitors. The deuterated analog, this compound, serves as an indispensable tool for the accurate quantification of nirmatrelvir in pharmacokinetic studies, which are critical for the clinical development and therapeutic drug monitoring of this important antiviral agent.

References

Application Note: Nirmatrelvir-d9 as a Reference Standard for Chromatographic Quantification of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the use of Nirmatrelvir-d9 as an internal standard for the accurate quantification of Nirmatrelvir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the reliability of pharmacokinetic and other drug development studies.[1] Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are presented, along with validation data summarized in clear, comparative tables.

Introduction

Nirmatrelvir is a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[2][3] It is a key active pharmaceutical ingredient in PAXLOVID™, administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting CYP3A4-mediated metabolism of Nirmatrelvir.[2][4] Accurate and precise quantification of Nirmatrelvir in biological samples is paramount for therapeutic drug monitoring, pharmacokinetic studies, and overall drug development.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. This compound is chemically identical to Nirmatrelvir, with the exception of nine hydrogen atoms being replaced by deuterium. This mass difference allows for its differentiation from the analyte by the mass spectrometer. Since it co-elutes with and has nearly identical physicochemical properties to Nirmatrelvir, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible results.

Chemical Information

CompoundFormulaMolecular Weight
NirmatrelvirC₂₃H₃₂F₃N₅O₄499.53 g/mol
This compound C₂₃H₂₃D₉F₃N₅O₄ 508.58 g/mol

Note: The deuterium atoms in this compound are strategically placed on stable positions within the molecule to prevent H-D exchange.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Nirmatrelvir and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Nirmatrelvir and this compound reference standards.

    • Dissolve each in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Nirmatrelvir Working Solutions (for Calibration Curve and Quality Controls):

    • Prepare a series of working solutions by serially diluting the Nirmatrelvir stock solution with a 50:50 methanol:water mixture to achieve desired concentrations for the calibration curve and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

    • Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 1 µg/mL.

Sample Preparation from Human Plasma

This protocol is adapted from a validated method for Nirmatrelvir quantification.

  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 100 µL of methanol to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge the samples at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L of water, pH 3.5).

  • Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_meoh Add 100 µL Methanol (Protein Precipitation) vortex1->add_meoh vortex2 Vortex add_meoh->vortex2 centrifuge Centrifuge (13,000 x g, 5 min) vortex2->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant add_buffer Add 100 µL Aqueous Buffer supernatant->add_buffer transfer Transfer to Autosampler Vial add_buffer->transfer inject Inject into LC-MS/MS System transfer->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for the quantification of Nirmatrelvir in plasma.
LC-MS/MS Method

The following are typical starting conditions. Method optimization is recommended for specific instrumentation.

ParameterCondition
HPLC System Agilent 1260 Infinity system or equivalent
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm)
Column Temperature 35-55°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Flow Rate 0.3 - 1.0 mL/min
Injection Volume 2-5 µL
Gradient Optimized for separation of analyte and IS from matrix components.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nirmatrelvir500.2110.1
This compound 509.2 110.1 (or other stable fragment)

Note: The precursor ion for this compound will be approximately 9 Da higher than that of Nirmatrelvir. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.

Data and Performance

The use of this compound as an internal standard allows for robust and reliable method performance. The following table summarizes typical validation parameters for LC-MS/MS assays for Nirmatrelvir in human plasma.

ParameterTypical Performance Range
Linearity Range 2.0 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.0 - 10 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by the internal standard.

Mechanism of Action: Inhibition of SARS-CoV-2 Mpro

Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is critical for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. Nirmatrelvir is a peptidomimetic that binds to the active site of Mpro, with its nitrile warhead forming a reversible covalent bond with the catalytic cysteine residue (Cys145). This binding blocks the protease's activity, thereby halting viral replication.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by Nirmatrelvir polyprotein Viral Polyprotein Chain cleavage Proteolytic Cleavage polyprotein->cleavage mpro Main Protease (Mpro) mpro->cleavage nsp Functional Non-structural Proteins cleavage->nsp replication Viral Replication nsp->replication nirmatrelvir Nirmatrelvir binding Binds to Mpro Active Site (Covalent bond with Cys145) nirmatrelvir->binding inhibition Inhibition of Mpro binding->inhibition leads to inhibition->mpro block_replication Blocked Viral Replication inhibition->block_replication

References

Safe handling and storage procedures for Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of Nirmatrelvir-d9, a deuterated analog of the antiviral drug Nirmatrelvir. The information is intended to ensure the integrity of the compound for research and development purposes and the safety of laboratory personnel.

Introduction

This compound is a stable isotope-labeled version of Nirmatrelvir, an orally active inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] The incorporation of deuterium can alter the pharmacokinetic profile of the drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[2][3] This property makes this compound a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as an internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[4]

Quantitative Data Summary

The stability of Nirmatrelvir and its deuterated analogs is crucial for accurate experimental results. The following tables summarize key stability data.

Table 1: Metabolic Stability of a Deuterated Nirmatrelvir Analogue
Biological MatrixCompoundHalf-life (t½) in minutes
Human MicrosomesDeuterated Nirmatrelvir Analogue81.6
Mouse MicrosomesDeuterated Nirmatrelvir Analogue21.7
Data from a study on a deuterated analogue of Nirmatrelvir, providing an indication of the metabolic stability.[2]
Table 2: Degradation of Nirmatrelvir Under Forced Stress Conditions
Stress ConditionReagent/ConditionDegradation (%)
Acidic5 N HCl13.53
Alkaline0.5 N NaOH20.56
Oxidative30% H₂O₂Stable
Thermal60°CStable
PhotolyticSunlightStable
Data from forced degradation studies on non-deuterated Nirmatrelvir. While deuteration may slightly alter degradation rates, the general stability profile is expected to be similar.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given that this compound is an analogue of an active pharmaceutical ingredient, appropriate safety precautions must be taken.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses with side shields.

    • Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Procedures

Proper storage is essential to maintain the purity and stability of this compound.

  • Solid Form (Powder) :

    • Short-term (weeks to months) : Store at 2-8°C.

    • Long-term (up to 3 years) : Store at -20°C.

  • In Solvent :

    • Short-term (up to 1 month) : Store at -20°C.

    • Long-term (up to 1 year) : Store at -80°C.

  • General Recommendations :

    • Protect from light.

    • Store in a tightly sealed container to prevent moisture absorption.

    • Store in a dry and well-ventilated place.

Preparation of Stock Solutions
  • Equilibration : Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Solvent Selection : Choose an appropriate solvent based on experimental needs (e.g., DMSO, ethanol).

  • Dissolution : Add the desired volume of solvent to the vial to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage : Store the stock solution as recommended in section 3.2.

Protocol for Quantitative Analysis by LC-MS

This compound is an ideal internal standard for the quantification of Nirmatrelvir in biological matrices.

  • Sample Preparation :

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • To a known volume of the sample, add a precise amount of this compound stock solution to act as the internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis :

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Nirmatrelvir and this compound.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of Nirmatrelvir to this compound against the concentration of Nirmatrelvir standards.

    • Determine the concentration of Nirmatrelvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Nirmatrelvir

Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Inhibition by Nirmatrelvir Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro/3CLpro) Inhibition Inhibition Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Nirmatrelvir Nirmatrelvir / this compound Nirmatrelvir->Mpro Binds to and inhibits

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Experimental Workflow for LC-MS Quantification

LCMS_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Analyze Data Analysis (Calibration Curve) LCMS->Analyze Result Quantification of Nirmatrelvir Analyze->Result

Caption: Workflow for the quantitative analysis of Nirmatrelvir using this compound as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Nirmatrelvir-d9 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal intensity of Nirmatrelvir-d9 in mass spectrometry experiments.

Troubleshooting Guides

Question: Why is the signal intensity of my this compound internal standard unexpectedly low?

A low signal intensity for this compound can originate from several factors throughout the analytical workflow, from sample preparation to mass spectrometric detection. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_prep Sample & Solution Preparation cluster_lc LC System cluster_ms MS System cluster_matrix Matrix Effects A1 Verify this compound Solution Integrity A2 Check for Degradation A1->A2 If solution is correct A3 Confirm Spiking Procedure A2->A3 If stable B1 Assess Chromatographic Performance A3->B1 If spiking is accurate B2 Check for Co-elution with Nirmatrelvir B1->B2 If peaks are sharp C1 Optimize Ion Source Parameters B2->C1 If co-elution is confirmed C2 Verify MRM Transitions C1->C2 If source is optimized D1 Evaluate Ion Suppression/Enhancement C2->D1 If transitions are correct Start Low this compound Signal Start->A1 PurityImpact cluster_purity Internal Standard Purity cluster_outcome Assay Performance P1 High Isotopic Purity (>=98%) O1 Accurate Quantification P1->O1 P2 High Chemical Purity (>99%) P2->O1 O2 Reliable Results O1->O2

Technical Support Center: Chromatographic Separation of Nirmatrelvir and Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Nirmatrelvir and its deuterated internal standard, Nirmatrelvir-d9.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic systems used for the analysis of Nirmatrelvir and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the analysis of Nirmatrelvir. These systems are often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection, particularly in biological matrices.

Q2: Which type of column is most suitable for this separation?

A2: C18 columns are widely reported as effective for the separation of Nirmatrelvir.[1][2][3][4] The choice of a specific C18 column may depend on the sample matrix and the desired chromatographic performance.

Q3: What are the recommended mobile phase compositions?

A3: A mixture of an aqueous solvent and an organic solvent is typically used. Common mobile phases include:

  • Methanol and 2 mM ammonium formate (80:20 v/v)[5]

  • Acetonitrile and 0.1% formic acid in water

  • Deionized water and methanol, both with 0.1% (v/v) formic acid

The exact ratio may be adjusted to optimize the separation.

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A deuterated internal standard is considered the gold standard in quantitative LC-MS analysis. Since its physicochemical properties are nearly identical to the analyte, it can effectively compensate for variations in sample preparation, injection volume, matrix effects, and ionization efficiency, leading to more accurate and precise quantification.

Q5: What are the typical mass transitions for Nirmatrelvir and this compound in MS/MS detection?

A5: In positive electrospray ionization mode, the selected reaction monitoring (SRM) transitions are:

  • Nirmatrelvir: m/z 500.3 ⟶ 110.1

  • This compound: m/z 509.3 ⟶ 110.1

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My chromatographic peaks for Nirmatrelvir and/or this compound are showing significant tailing or broadening. What are the possible causes and solutions?

A: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution 1: Adjust the mobile phase pH. Nirmatrelvir has amide moieties that can be susceptible to hydrolysis under strongly acidic or alkaline conditions. Maintaining a stable pH can improve peak shape.

    • Solution 2: Increase the column temperature. One study noted that a relatively high column temperature of 55 °C was necessary to achieve good resolution and symmetric peaks for Nirmatrelvir.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to broad peaks.

    • Solution: Wash the column with a strong solvent or replace the column if necessary.

  • Inappropriate Mobile Phase Composition:

    • Solution: Optimize the organic-to-aqueous ratio of the mobile phase.

Issue 2: Inconsistent or Shifting Retention Times

Q: I am observing a drift in the retention times for Nirmatrelvir and this compound during my analytical run. What could be the cause?

A: Retention time variability can compromise the reliability of your analysis. Consider the following:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a common cause.

    • Solution: Ensure the column is adequately equilibrated. This may require flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Variations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Inconsistent flow rates due to air bubbles in the pump or faulty seals can lead to shifting retention times.

    • Solution: Degas the mobile phase and purge the pump. If the problem persists, check the pump seals.

Issue 3: Inaccurate Quantification and Variable Internal Standard Response

Q: The response of my this compound internal standard is inconsistent across samples, leading to poor accuracy and precision. What should I investigate?

A: An unstable internal standard signal is a critical issue in quantitative bioanalysis. Here are the likely culprits:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.

    • Solution 1: Improve sample preparation. A simple protein precipitation is often used for plasma samples. For more complex matrices, consider more rigorous extraction techniques like liquid-liquid extraction or solid-phase extraction.

    • Solution 2: Optimize the chromatography to separate the analytes from interfering matrix components.

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent, leading to a decrease in the deuterated standard's signal and a potential increase in the analyte's signal.

    • Solution: The stability of deuterated internal standards should be assessed during method validation. This can be done by incubating the internal standard in the sample matrix and solvent over time and monitoring for any changes in signal.

  • Differential Recovery: Although unlikely for a deuterated standard, it is possible that the analyte and internal standard have different extraction recoveries.

    • Solution: Evaluate the recovery of both Nirmatrelvir and this compound during method development.

Data Presentation

Table 1: Chromatographic Conditions for Nirmatrelvir Analysis

ParameterMethod 1Method 2Method 3
Column ACE-C18 (4.6 x 100 mm, 5 µm)Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm)Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)
Mobile Phase Methanol and 2 mM ammonium formate (80:20 v/v)Acetonitrile and 0.1% formic acid in water (52:48 v/v)Deionized water and methanol, both with 0.1% (v/v) formic acid
Flow Rate 1.0 mL/min0.3 mL/minNot Specified
Injection Volume 2 µL5 µLNot Specified
Column Temp. Not Specified35°CNot Specified
Detection MS/MS (Positive ESI)MS/MS (Positive ESI)MS/MS (Positive ESI)

Table 2: Mass Spectrometry Parameters for Nirmatrelvir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Nirmatrelvir 500.10110.10Positive ESI
Nirmatrelvir 500.2110.1Positive ESI
Nirmatrelvir 500.3110.1Positive ESI
This compound 509.3110.1Positive ESI

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

  • To 100 µL of plasma sample in a 1.5 mL Eppendorf tube, add 200 µL of acetonitrile containing the internal standard (e.g., 20 ng/mL).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,300 x g for 10 minutes.

  • Dilute 100 µL of the supernatant with 100 µL of the initial mobile phase.

  • Transfer the diluted solution to HPLC vials with glass inserts for injection.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction

  • To 100 µL of K2EDTA plasma in a polypropylene vial, add 50 µL of the internal standard solution.

  • Vortex the sample.

  • Add 1.0 mL of tertiary butyl methyl ether and vortex.

  • Add 0.1 mL of 2 mM ammonium formate.

  • Vortex all samples for 10 minutes at 2500 rpm.

  • Transfer the supernatant to new vials for analysis.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC/UHPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (SRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: A general experimental workflow for the quantitative analysis of Nirmatrelvir using this compound as an internal standard.

TroubleshootingTree Problem Chromatographic Issue Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime IS_Response Inconsistent IS Response? Problem->IS_Response PeakShape->RetentionTime No PS_Sol1 Check for Column Overload (Dilute Sample) PeakShape->PS_Sol1 Yes RetentionTime->IS_Response No RT_Sol1 Ensure Proper Column Equilibration RetentionTime->RT_Sol1 Yes IS_Sol1 Improve Sample Preparation (Address Matrix Effects) IS_Response->IS_Sol1 Yes PS_Sol2 Optimize Mobile Phase pH and Column Temperature PS_Sol1->PS_Sol2 PS_Sol3 Clean or Replace Column PS_Sol2->PS_Sol3 RT_Sol2 Prepare Fresh Mobile Phase RT_Sol1->RT_Sol2 RT_Sol3 Check Pump Performance and Temperature Stability RT_Sol2->RT_Sol3 IS_Sol2 Investigate Isotopic Exchange (Stability Tests) IS_Sol1->IS_Sol2 IS_Sol3 Verify Extraction Recovery IS_Sol2->IS_Sol3

Caption: A decision tree for troubleshooting common issues in the chromatographic analysis of Nirmatrelvir and this compound.

References

How to resolve matrix effects in Nirmatrelvir-d9 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the bioanalysis of Nirmatrelvir, with a focus on the use of Nirmatrelvir-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Nirmatrelvir?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Nirmatrelvir, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] Common culprits in biological matrices include salts, lipids, and proteins.[1][2]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: A deuterated internal standard like this compound, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Nirmatrelvir, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal (Nirmatrelvir) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight difference in chromatographic retention time between Nirmatrelvir and this compound. If this separation is significant, the analyte and the internal standard may elute into regions with different levels of ion suppression, leading to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the key factors to consider when using this compound as an internal standard?

A4: Several factors are crucial for the successful use of this compound:

  • Isotopic Purity: The deuterated standard should have high isotopic purity to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled Nirmatrelvir.

  • Co-elution: Ideally, Nirmatrelvir and this compound should co-elute perfectly. Any significant separation due to the isotope effect should be investigated.

  • Stability: The stability of the deuterium label should be confirmed. In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent, a phenomenon known as H-D exchange, which would lead to inaccurate results.

  • Cross-Contribution: It is essential to ensure that there is no significant signal from Nirmatrelvir at the m/z of this compound, and vice-versa. A mass difference of ≥ 3 amu is generally recommended.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound to correct for matrix effects in Nirmatrelvir bioanalysis.

Problem 1: Poor Reproducibility of the Nirmatrelvir/Nirmatrelvir-d9 Area Ratio
Possible Cause Suggested Solution
Variable Matrix Effects: The composition of the biological matrix may vary significantly between samples, leading to inconsistent ion suppression that is not fully compensated for by this compound.Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components. Improve Chromatographic Separation: Modify the LC gradient to better separate Nirmatrelvir and this compound from the regions of significant ion suppression.
Differential Matrix Effects: A slight separation between Nirmatrelvir and this compound due to the isotope effect can cause them to be affected differently by co-eluting interferences.Adjust Chromatography: Alter the mobile phase composition or gradient profile to minimize the separation between the analyte and the internal standard. A change in the organic modifier or additive might be effective.
Inconsistent Sample Processing: Variability in the sample preparation steps (e.g., extraction recovery) can lead to inconsistent results.Standardize Protocols: Ensure that all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and vortex for a consistent duration.
Problem 2: Low Signal Intensity for Both Nirmatrelvir and this compound
Possible Cause Suggested Solution
Significant Ion Suppression: High levels of co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.Enhance Sample Cleanup: Transition from a simple protein precipitation method to a more selective technique like SPE or LLE to remove a higher degree of interfering substances. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.
Poor Ionization Efficiency: The mass spectrometer source conditions may not be optimal for the ionization of Nirmatrelvir.Optimize MS Parameters: Systematically optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the signal for Nirmatrelvir.
Instrument Contamination: Buildup of contaminants in the MS source or ion optics can lead to a general loss of sensitivity.Clean the Mass Spectrometer: Perform routine maintenance and cleaning of the MS source components as recommended by the manufacturer.
Problem 3: Nirmatrelvir and this compound Do Not Co-elute
Possible Cause Suggested Solution
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time.Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to try and achieve co-elution. A shallower gradient may help resolve this.
Column Degradation: A loss of stationary phase or contamination of the analytical column can affect the separation.Replace the Analytical Column: Install a new column of the same type. Implement a Column Washing Protocol: Use a strong solvent wash to clean the column between batches of samples.

Quantitative Data Summary

The following tables summarize matrix effect and recovery data from published studies on Nirmatrelvir bioanalysis.

Table 1: Matrix Effect Data for Nirmatrelvir

StudySample PretreatmentMatrixMatrix Effect (%)
Z. Li et al. (2024)Protein Precipitation (Acetonitrile)Human Plasma87.1 - 97.8
J. G. G. de Vries et al. (2022)Protein Precipitation (Methanol)Human Plasma113.9 ± 8.9
Y. Wang et al. (2024)Protein Precipitation (Acetonitrile)Rat Plasma98.8 - 114.3

Table 2: Extraction Recovery Data for Nirmatrelvir

StudySample PretreatmentMatrixExtraction Recovery (%)
Z. Li et al. (2024)Protein Precipitation (Acetonitrile)Human Plasma92.0 - 107
J. G. G. de Vries et al. (2022)Protein Precipitation (Methanol)Human Plasma98.2 ± 6.3
Y. Wang et al. (2024)Protein Precipitation (Acetonitrile)Rat Plasma> 90.7

Experimental Protocols

Protocol 1: Protein Precipitation Method

This protocol is a common and rapid method for sample preparation.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Protein Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,300 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Dilution (Optional but Recommended): Dilute the supernatant with the initial mobile phase (e.g., 1:1) to reduce solvent effects upon injection.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

LLE can provide a cleaner extract compared to protein precipitation.

  • Sample Aliquoting: To a polypropylene tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution.

  • Extraction Solvent Addition: Add 1.0 mL of methyl tertiary butyl ether (MTBE).

  • Vortexing: Vortex the tubes for 10 minutes at 2500 rpm.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic supernatant to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Nirmatrelvir/Nirmatrelvir-d9 Ratio check_coelution Check for Co-elution of Nirmatrelvir and this compound start->check_coelution coeluting Are they co-eluting? check_coelution->coeluting optimize_chrom Optimize Chromatography: - Adjust gradient - Change mobile phase coeluting->optimize_chrom No evaluate_sample_prep Evaluate Sample Preparation Method coeluting->evaluate_sample_prep Yes reassess_coelution Re-assess Co-elution optimize_chrom->reassess_coelution reassess_coelution->coeluting is_ppt Using Protein Precipitation? evaluate_sample_prep->is_ppt implement_spe_lle Implement a more rigorous cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) is_ppt->implement_spe_lle Yes review_protocol Review and Standardize Sample Prep Protocol is_ppt->review_protocol No end End: Improved Reproducibility implement_spe_lle->end review_protocol->end

Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.

Matrix_Effect_Mitigation cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical sample_prep Sample Preparation ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe lc_separation Chromatographic Separation ppt->lc_separation lle->lc_separation spe->lc_separation gradient Optimize Gradient lc_separation->gradient column Change Column Chemistry lc_separation->column mobile_phase Modify Mobile Phase lc_separation->mobile_phase is_correction Internal Standard Correction gradient->is_correction column->is_correction mobile_phase->is_correction sil_is Use SIL-IS (e.g., this compound) is_correction->sil_is end Matrix Effects Resolved sil_is->end start High Matrix Effects Observed start->sample_prep

Caption: Strategies for mitigating matrix effects in bioanalysis.

References

Improving the yield and purity of Nirmatrelvir-d9 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Nirmatrelvir-d9. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual aids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Amide Coupling Steps

  • Question: My amide coupling reaction to form the peptide bonds in the Nirmatrelvir backbone is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in amide coupling reactions are a common challenge, especially with sterically hindered starting materials. Here are several factors to consider and troubleshoot:

    • Inadequate Activation of Carboxylic Acid: The carboxylic acid must be fully activated for the amine to react efficiently.

      • Solution: Ensure you are using an appropriate coupling reagent. While HATU is effective, alternatives like DCC with HOBt have been used, though safety concerns with HBTU should be noted.[1] For challenging couplings, more reactive reagents like HOTU can be considered. Ensure all reagents are high purity and used in the correct stoichiometry, typically a slight excess of the coupling agent and base.

    • Side Reactions: Carbodiimide reagents like DCC can form N-acylurea byproducts, which are difficult to remove and reduce the yield of the desired amide.

      • Solution: The use of additives like HOBt can help suppress this side reaction. Alternatively, phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HOTU) coupling reagents can be employed as they often lead to cleaner reactions and easier purification.

    • Moisture in the Reaction: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a lower yield.

      • Solution: All solvents and reagents should be anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

    • Steric Hindrance: The bulky nature of the L-tert-leucine moiety can slow down the reaction.

      • Solution: Increasing the reaction time and/or temperature can help overcome steric hindrance. However, be cautious as excessive heat can lead to epimerization. A stepwise optimization of temperature is recommended.

    • Order of Reagent Addition: The order in which reagents are added can be critical.

      • Solution: It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures that the activated species is readily available for reaction with the amine.

Issue 2: Inefficient Dehydration of Primary Amide to Nitrile

  • Question: The final dehydration step to form the nitrile "warhead" from the primary amide is inefficient. What are the best reagents and conditions for this transformation?

  • Answer: The dehydration of the primary amide to the nitrile is a critical step in the synthesis of Nirmatrelvir. Several methods can be employed, each with its own advantages and disadvantages.

    • Trifluoroacetic Anhydride (TFAA): This is a commonly used and effective reagent for this transformation.

      • Protocol: The primary amide can be treated with TFAA in the presence of a base like N-methylmorpholine (NMM) or triethylamine (Et3N) in a suitable solvent like isopropyl acetate or THF.[2] Using 1.5-2 equivalents of TFAA has been shown to be effective, furnishing Nirmatrelvir in nearly 90% assay yield.[3]

    • Burgess Reagent: While effective, the Burgess reagent is expensive and can lead to the formation of byproducts that require careful purification.[3] Given the availability of more efficient and cost-effective alternatives, its use is often avoided in large-scale synthesis.

    • Propanephosphonic Anhydride (T3P): T3P is a milder and safer alternative to other dehydrating agents, with low toxicity and good stability.

      • Protocol: The reaction can be performed using T3P in the presence of a base like DIPEA in a solvent such as THF. This method has been successfully applied in both batch and continuous-flow processes.[1]

    • Other Phosphorus-Based Reagents: Reagents like PCl3, P(NMe2)3, or P(OPh)3 have also been developed for the efficient dehydration of primary amides under mild conditions.

Issue 3: Low Deuterium Incorporation or Isotopic Scrambling

  • Question: I am observing low deuterium incorporation in my this compound product, or the deuterium labels are appearing at unintended positions (isotopic scrambling). What could be the cause and how can I fix it?

  • Answer: Achieving high isotopic purity is a primary challenge in the synthesis of deuterated compounds.

    • Back-Exchange with Protic Solvents: The most common cause of low deuterium incorporation is back-exchange with protic solvents (containing ¹H).

      • Solution: Ensure all solvents and reagents used after the deuterium incorporation step are anhydrous. If possible, use deuterated solvents for workup and purification, although this can be costly. Minimize exposure to atmospheric moisture.

    • Incomplete Deuteration Reaction: The reaction conditions may not be optimal for complete deuterium exchange.

      • Solution: For the introduction of deuterium via reduction, such as using sodium borodeuteride (NaBD4), ensure a sufficient excess of the deuterating agent. Conducting the reaction in a deuterated solvent like methanol-d4 (CD3OD) can significantly improve deuterium incorporation.

    • Isotopic Scrambling: Acidic or basic conditions can sometimes promote the exchange of deuterium atoms at unintended, labile positions.

      • Solution: Carefully control the pH during the reaction and workup. If scrambling is observed, consider alternative synthetic routes that introduce the deuterium label under more neutral conditions or protect sensitive positions.

    • Analytical Confirmation: It is crucial to accurately determine the level and position of deuterium incorporation.

      • Solution: Use a combination of ¹H NMR, ²H NMR, and high-resolution mass spectrometry (HRMS). ¹H NMR will show the disappearance of proton signals at the deuterated positions, while ²H NMR provides direct evidence of deuterium. HRMS can confirm the mass increase corresponding to the number of deuterium atoms incorporated.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the most common impurities encountered in Nirmatrelvir synthesis and how can they be removed?

    • A1: Common impurities include process-related compounds, synthetic intermediates, and degradation products. Diastereomers can also be a significant impurity if stereocontrol is not maintained. Purification is often achieved through crystallization. For instance, the MTBE solvate of Nirmatrelvir can be crystallized to effectively remove certain diastereomers. Column chromatography may be necessary for the purification of early-stage intermediates.

  • Q2: Are there greener or more sustainable alternatives to the traditional Nirmatrelvir synthesis?

    • A2: Yes, several more sustainable approaches have been developed. These include the use of flow chemistry, which can reduce reaction times and improve safety, and multicomponent reactions that increase atom economy. Alternative reagents that are less toxic and easier to handle, such as T3P for the dehydration step, also contribute to a greener synthesis.

  • Q3: How can I avoid epimerization at the stereocenters of Nirmatrelvir during synthesis?

    • A3: Epimerization, particularly at the L-tert-leucine chiral center, can occur under harsh reaction conditions (e.g., high temperatures or strong bases). Using milder coupling reagents and carefully controlling the reaction temperature are crucial. A ZnCl₂-mediated direct N-trifluoroacetylation of Boc-derivatives has been reported as a method to circumvent this epimerization problem.

Deuterium Labeling

  • Q4: Where should the deuterium labels be placed in Nirmatrelvir to have the most significant impact on its metabolic stability?

    • A4: Deuteration at the primary sites of metabolism can improve the pharmacokinetic profile of a drug. For Nirmatrelvir, deuteration of the lactam ring has been shown to provide a 3-fold improvement in its human microsomal stability. However, this can sometimes lead to an increased rate of metabolism at secondary sites, a phenomenon known as "metabolic switching".

  • Q5: What are the best analytical techniques to confirm the isotopic purity of this compound?

    • A5: A combination of techniques is recommended for comprehensive analysis.

      • Mass Spectrometry (MS): Provides the mass of the molecule, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry can provide the exact mass and isotopic distribution.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy:

        • ¹H NMR: Shows the disappearance or reduction in the intensity of proton signals at the sites of deuteration.

        • ²H NMR: Directly detects the deuterium nuclei, providing unambiguous evidence of deuteration and the location of the labels.

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in Nirmatrelvir Synthesis

StepReagents and ConditionsReported YieldReference
Amide CouplingHATU, DIPEA, DMF50%
Amide CouplingDCC, HOBtFavorable, but with safety concerns for HBTU
Saponification and Amide CouplingLiOH, then coupling with bicyclic proline78% (over 3 steps)
Dehydration to NitrileTrifluoroacetic Anhydride (TFAA), NMM95% (over 2 steps)
Dehydration to NitrilePropanephosphonic Anhydride (T3P), DIPEAComparable to batch process
Overall SynthesisPfizer First-Generation Process48%
Overall SynthesisConvergent Route70%

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Dehydration of Primary Amide to Nitrile using TFAA

  • Dissolve the primary amide (1.0 eq) in anhydrous isopropyl acetate.

  • Cool the solution to 0 °C.

  • Add N-methylmorpholine (NMM) (2.0 eq) to the solution.

  • Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., MTBE/heptane).

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Deuterated Starting Materials coupling1 Amide Coupling 1 (e.g., with deuterated L-tert-leucine derivative) start->coupling1 hydrolysis Ester Hydrolysis coupling1->hydrolysis coupling2 Amide Coupling 2 hydrolysis->coupling2 dehydration Dehydration to Nitrile coupling2->dehydration purification Purification (Crystallization/Chromatography) dehydration->purification final_product This compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Amide Coupling cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Reagent Decomposition low_yield->cause3 cause4 Product Loss during Workup low_yield->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use More Reactive Coupling Agent cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Additives (e.g., HOBt) cause2->solution2b solution3a Use Anhydrous Solvents cause3->solution3a solution3b Check Reagent Purity cause3->solution3b solution4a Optimize Extraction/Purification cause4->solution4a

Caption: Troubleshooting guide for low yield in amide coupling reactions.

References

Technical Support Center: Isotopic Stability of Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the isotopic exchange of deuterium in Nirmatrelvir-d9. Adherence to these guidelines is critical for maintaining the isotopic purity and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic labeling pattern of this compound and how does it affect its stability?

This compound is a deuterated analog of Nirmatrelvir where nine hydrogen atoms have been replaced by deuterium. The IUPAC name for this compound is (1R,2S,5S)-3-((S)-3,3-bis(methyl-d3)-2-(2,2,2-trifluoroacetamido)butanoyl-4,4,4-d3)-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide. The deuterium atoms are located on the tert-butyl group, which consists of three methyl groups.[1] Specifically, the deuteration is on the two methyl groups of the tert-butyl moiety and the terminal methyl group of the butanoyl side chain.

The deuterium atoms in this compound are bonded to carbon atoms (C-D bonds). C-D bonds are stronger and more stable than carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[2] This inherent stability makes them significantly less prone to exchange under standard laboratory conditions compared to deuterium atoms bonded to heteroatoms (e.g., O-D, N-D). However, prolonged exposure to harsh conditions can still lead to a gradual loss of the deuterium label.

Q2: Under what conditions could isotopic exchange of deuterium in this compound occur?

While the C-D bonds in this compound are relatively stable, deuterium-hydrogen (D-H) exchange can be induced under certain conditions. Researchers should be aware of the following factors that can promote isotopic exchange:

  • Extreme pH: Both strongly acidic and basic conditions can catalyze D-H exchange, even at carbon centers, particularly if they are activated by adjacent functional groups.[3][4]

  • Elevated Temperatures: High temperatures can provide the necessary activation energy for D-H exchange reactions to occur, especially over extended periods.[5]

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), can serve as a source of hydrogen atoms for exchange with the deuterium on this compound.

  • Presence of Catalysts: Certain metal catalysts can facilitate H-D exchange reactions.

Q3: What are the best practices for storing solid this compound to prevent deuterium exchange?

To ensure the long-term isotopic stability of solid this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Reduces the rate of any potential degradation or exchange reactions.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, which is a primary source of protons for D-H exchange.
Container Use tightly sealed, amber glass vials.Protects from light, which can cause photodegradation, and prevents moisture ingress.
Handling Allow the container to equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture on the cold compound.

Q4: How should I prepare solutions of this compound to minimize the risk of isotopic exchange?

The preparation of solutions is a critical step where isotopic exchange can occur if not performed correctly. Follow these guidelines to maintain the isotopic purity of this compound in solution:

  • Solvent Selection: Whenever possible, use anhydrous, aprotic deuterated solvents such as acetonitrile-d3, DMSO-d6, or chloroform-d. If a protic solvent is experimentally necessary, use its deuterated counterpart (e.g., D₂O, methanol-d4).

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours and cool in a desiccator before use to remove any residual moisture.

  • Inert Atmosphere: Handle the compound and solvents under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen) to prevent exposure to atmospheric moisture.

Troubleshooting Guide

Issue: I observe a decrease in the isotopic purity of my this compound sample by mass spectrometry after my experiment.

This indicates that D-H exchange has likely occurred. To troubleshoot this, consider the following workflow:

DH_Exchange_Troubleshooting Troubleshooting Isotopic Exchange in this compound start Decrease in Isotopic Purity Observed check_storage Review Storage Conditions: - Temperature (-20°C)? - Inert Atmosphere? - Tightly Sealed Vial? start->check_storage check_solution_prep Review Solution Preparation Protocol: - Anhydrous, aprotic solvent used? - Glassware properly dried? - Handled under inert atmosphere? start->check_solution_prep check_experimental_conditions Review Experimental Conditions: - pH neutral? - Temperature controlled? - Protic solvents or reagents avoided? start->check_experimental_conditions improper_storage Implement Proper Storage Protocol check_storage->improper_storage No improper_prep Refine Solution Preparation Technique check_solution_prep->improper_prep No harsh_conditions Modify Experimental Protocol: - Adjust pH - Lower temperature - Use aprotic/deuterated solvents check_experimental_conditions->harsh_conditions No

Caption: Workflow for troubleshooting the loss of deuterium in this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent

This protocol describes the preparation of a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile-d3) for use in experiments where maintaining isotopic purity is paramount.

  • Acclimatization: Remove the sealed vial of solid this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without condensation.

  • Inert Atmosphere: Transfer the vial of this compound, a new bottle of anhydrous acetonitrile-d3, and all necessary laboratory equipment (e.g., volumetric flask, balance, spatula, syringes) into a glove box with a dry nitrogen or argon atmosphere.

  • Weighing: Carefully unseal the vial of this compound and weigh the desired amount of the solid directly into a pre-dried volumetric flask.

  • Dissolution: Using a dry syringe, add a portion of the anhydrous acetonitrile-d3 to the volumetric flask. Gently swirl the flask to dissolve the solid completely.

  • Dilution: Once the solid is fully dissolved, add more anhydrous acetonitrile-d3 to the volumetric flask until the solution reaches the calibration mark.

  • Storage: Tightly cap the volumetric flask and store the stock solution at -20°C when not in use.

Protocol 2: Monitoring Isotopic Purity using NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the isotopic purity of this compound by detecting the presence of any residual proton signals at the sites of deuteration.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d6) following the procedure outlined in Protocol 1.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Integrate the signals corresponding to the protons on the non-deuterated parts of the molecule and any residual proton signals from the deuterated positions. The ratio of these integrals can be used to calculate the isotopic purity.

The following diagram illustrates the logical relationship between key factors and the prevention of D-H exchange:

DH_Prevention_Logic Key Factors in Preventing D-H Exchange goal Maintain Isotopic Purity of this compound control_moisture Control Moisture Exposure goal->control_moisture control_temp Control Temperature goal->control_temp control_ph Control pH goal->control_ph solvent_choice Appropriate Solvent Selection goal->solvent_choice inert_atmosphere Use Inert Atmosphere (Argon, Nitrogen) control_moisture->inert_atmosphere dry_glassware Use Dry Glassware control_moisture->dry_glassware low_temp_storage Low Temperature Storage (-20°C) control_temp->low_temp_storage avoid_heat Avoid Excessive Heat during Experiments control_temp->avoid_heat neutral_ph Maintain Neutral pH control_ph->neutral_ph aprotic_solvents Use Anhydrous, Aprotic Solvents solvent_choice->aprotic_solvents

Caption: Logical diagram of factors influencing the prevention of D-H exchange.

References

Technical Support Center: Quantification of Nirmatrelvir-d9 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nirmatrelvir-d9 from various tissue samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound from tissue samples compared to plasma?

A1: Tissue samples introduce several challenges not typically encountered with plasma samples. These include:

  • Tissue Homogenization: Efficiently breaking down the solid tissue structure to release the analyte is a critical and often variable step.

  • Increased Matrix Complexity: Tissues are biochemically more complex than plasma, containing higher concentrations of lipids, proteins, and other endogenous components that can cause significant matrix effects.

  • Lower Analyte Concentrations: Drug concentrations in tissues can be substantially lower than in plasma, requiring more sensitive analytical methods.

  • Analyte Stability: The stability of this compound during the homogenization process must be carefully evaluated, as increased enzymatic activity and localized heating can lead to degradation.

  • Extraction Recovery: Achieving consistent and high recovery of the analyte from the dense tissue matrix can be more difficult than from a liquid matrix like plasma.

Q2: Why is a deuterated internal standard like this compound essential for tissue analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" for quantitative bioanalysis, especially in complex matrices.[1] This is because it shares near-identical physicochemical properties with the unlabeled analyte (Nirmatrelvir). This similarity ensures that it behaves almost identically during sample preparation (homogenization, extraction) and LC-MS/MS analysis (chromatography, ionization).[2][3][4] By co-eluting with the analyte, this compound effectively compensates for variability in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[1]

Q3: Which tissue homogenization technique is best for this compound analysis?

A3: The choice of homogenization technique depends on the tissue type.

  • Mechanical Homogenization: Bead beaters are effective for most tissues like the brain, kidney, liver, and spleen. For tougher, more fibrous tissues like the heart and lung, a combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization is often more effective.

  • Ultrasonic Disruption: Sonication can also be used but may generate heat, potentially degrading the analyte if not properly controlled.

  • Chemical Homogenization: The use of detergents and surfactants can aid in cell lysis, particularly for smaller samples.

It is crucial to optimize the homogenization process for each tissue type to ensure complete cell lysis and analyte release without causing degradation.

Q4: How can I minimize matrix effects when analyzing tissue homogenates?

A4: Mitigating matrix effects is crucial for accurate quantification. Strategies include:

  • Advanced Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to simple protein precipitation by partitioning the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): Provides highly selective cleanup by using a stationary phase to retain the analyte while matrix components are washed away. This is often more effective at removing phospholipids.

    • Phospholipid Removal Plates/Cartridges: These specialized products can be used to selectively remove phospholipids, a major source of matrix effects in tissue samples.

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from co-eluting matrix components is a highly effective strategy. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or phenyl-hexyl column), or employing techniques like column switching.

  • Dilution: Simple dilution of the tissue homogenate can sometimes reduce the concentration of interfering components, but this may compromise the sensitivity needed to detect low analyte concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Analyte Signal 1. Inefficient tissue homogenization.2. Poor extraction recovery.3. Analyte degradation during sample processing.4. Severe ion suppression.1. Optimize homogenization: Increase time/speed, use a different method (e.g., enzymatic digestion + bead beating for tough tissues).2. Evaluate different extraction techniques (LLE, SPE). Ensure pH of extraction solvent is optimal for Nirmatrelvir.3. Keep samples on ice during homogenization. Perform stability studies at each step of the process.4. See "High Variability/Poor Reproducibility" solutions for mitigating matrix effects.
High Variability/Poor Reproducibility 1. Inconsistent homogenization.2. Significant and variable matrix effects.3. Inconsistent sample preparation.4. Analyte instability in the processed sample.1. Standardize the homogenization protocol (e.g., fixed time, speed, bead type).2. Use a deuterated internal standard (this compound). Improve sample cleanup using SPE or phospholipid removal plates. Optimize chromatography to separate analyte from interferences.3. Use automated liquid handlers if available. Ensure precise pipetting and timing.4. Evaluate autosampler stability. Analyze samples immediately after preparation if possible.
Peak Tailing or Splitting 1. Column overload.2. Poorly optimized chromatographic conditions.3. Presence of co-eluting interferences from the tissue matrix.1. Dilute the final extract before injection.2. Adjust mobile phase composition (e.g., pH, organic content). Try a different column chemistry.3. Enhance sample cleanup to remove the interfering components.
High Background/Interference Peaks 1. Insufficient sample cleanup.2. Contamination from homogenization equipment or reagents.1. Implement a more rigorous extraction method like SPE.2. Thoroughly clean homogenization equipment between samples. Use high-purity solvents and reagents.

Experimental Protocols

Generic Tissue Homogenization Protocol

This protocol provides a general framework. Optimization is required for specific tissue types.

  • Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Dilution: Place the weighed tissue in a 2 mL homogenization tube containing ceramic or steel beads. Add a 3-5 fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing protease inhibitors.

  • Homogenization: Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s), ensuring the sample remains cold by placing it on ice between cycles.

  • Verification: After homogenization, visually inspect the sample to ensure no visible tissue fragments remain. The resulting homogenate should be a uniform suspension.

  • Storage: Use the homogenate immediately for extraction or store at -80°C.

Sample Preparation: Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE)
  • Spiking: To 100 µL of tissue homogenate, add 10 µL of this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (optional, for cleaner sample):

    • Transfer the supernatant from the previous step to a clean tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the organic layer (supernatant for PPT, top layer for LLE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Quantitative Data Tables

The following tables provide representative data based on the analysis of other antiviral drugs in tissue matrices and serve as a guideline for expected performance.

Table 1: Representative LC-MS/MS Parameters for this compound

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Nirmatrelvir) m/z 500.2 → 110.1
MRM Transition (this compound) m/z 509.2 → 110.1

Table 2: Example Validation Summary for Nirmatrelvir in Mouse Lung Tissue Homogenate

ParameterLQC (15 ng/g)MQC (150 ng/g)HQC (1500 ng/g)
Intra-day Precision (%CV, n=6) 6.8%4.5%3.9%
Inter-day Precision (%CV, n=18) 8.2%6.1%5.5%
Accuracy (%Bias) -4.2%+2.8%+1.5%
Recovery (%) 85.2%88.1%87.5%
Matrix Effect (%) 91.5%89.8%92.3%

Table 3: Troubleshooting Scenarios and Expected Data Outcomes

ScenarioObservationLikely Cause
Inadequate Homogenization Low and variable recovery (<60%)Incomplete release of analyte from tissue
Significant Matrix Effect High CV% in precision (>15%), inconsistent ion ratiosCo-eluting interferences suppressing/enhancing signal
Analyte Instability Decreasing analyte concentration over time in processed samplesDegradation due to enzymes or pH changes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenate Tissue Homogenate tissue->homogenate Homogenization (Bead Beater) is_spike Spike with This compound IS homogenate->is_spike extract Extraction (PPT, LLE, or SPE) is_spike->extract drydown Evaporation extract->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS/MS Issues start Poor Data Quality (Low Signal or High Variability) check_homo Is Homogenization Complete? start->check_homo check_recovery Is Extraction Recovery Low? check_homo->check_recovery Yes optimize_homo Action: Re-optimize Homogenization Protocol check_homo->optimize_homo No check_stability Is Analyte Stable? check_recovery->check_stability No optimize_extraction Action: Test Different Extraction Methods (LLE/SPE) check_recovery->optimize_extraction Yes check_matrix Significant Matrix Effects Present? check_stability->check_matrix No modify_handling Action: Keep Samples Cold, Minimize Processing Time check_stability->modify_handling No check_chrom Poor Peak Shape? check_matrix->check_chrom No improve_cleanup Action: Enhance Cleanup (SPE) or Optimize Chromatography check_matrix->improve_cleanup Yes optimize_lc Action: Adjust Mobile Phase or Change LC Column check_chrom->optimize_lc Yes

References

Technical Support Center: Refinement of Extraction Methods for Nirmatrelvir-d9 from Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the extraction of Nirmatrelvir-d9 from biological fluids.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound using various techniques.

Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample preparation. However, issues such as low recovery and significant matrix effects can arise.

Problem: Low Analyte Recovery

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the ratio of organic solvent to plasma is optimal. A common starting point is 3:1 (v/v) of acetonitrile or methanol to plasma.[1] - Vortex the sample vigorously immediately after adding the precipitation solvent to ensure thorough mixing. - Allow sufficient incubation time at a low temperature (e.g., -20°C for 30 minutes) to maximize protein precipitation.
Analyte Adsorption to Precipitated Protein - After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. - Consider a second extraction of the protein pellet with a small volume of the precipitation solvent, then combine the supernatants.
Analyte Instability - Work with samples on ice to minimize degradation. - Ensure the pH of the sample and precipitation solvent is appropriate for this compound stability.

Problem: High Matrix Effect (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Steps
Co-elution of Phospholipids - Optimize the chromatographic method to separate this compound from the phospholipid elution zone.[2][3] - Incorporate a phospholipid removal plate or cartridge in the sample preparation workflow.[2][3]
Insufficient Sample Cleanup - While simple, PPT is the least clean extraction method. If matrix effects are persistent, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.
High Salt Concentration - If the biological sample has a high salt content, this can contribute to matrix effects. Diluting the sample with water prior to PPT may help, but be mindful of analyte concentration.
Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT but can present its own set of challenges.

Problem: Low or Inconsistent Recovery

Potential Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase - The pH of the aqueous phase is critical for ensuring the analyte is in a neutral, extractable state. Adjust the sample pH to be at least 2 units above or below the pKa of Nirmatrelvir to ensure it is un-ionized.
Inappropriate Extraction Solvent - The choice of organic solvent is crucial. For a moderately polar compound like Nirmatrelvir, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often good starting points. - Ensure the solvent is of high purity to avoid introducing interfering substances.
Insufficient Mixing/Shaking - Ensure adequate mixing of the aqueous and organic phases to facilitate analyte transfer. Vortex for at least 1-2 minutes. Avoid overly vigorous shaking which can lead to emulsion formation.
Emulsion Formation - If an emulsion forms at the interface of the two layers, try adding a small amount of salt (salting out) to the aqueous phase or centrifuging the sample to break the emulsion. Gently swirling instead of vigorous shaking can also prevent emulsion formation.

Problem: Poor Phase Separation

Potential Cause Troubleshooting Steps
Similar Densities of Solvents - If the organic and aqueous phases do not separate well, consider using a different extraction solvent with a more distinct density from water.
Presence of Surfactants - Biological matrices can contain endogenous substances that act as surfactants. Centrifugation can aid in achieving a clear separation.
Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts but requires careful method development and optimization.

Problem: Low Analyte Recovery

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection - For Nirmatrelvir, a mixed-mode cation exchange or a reversed-phase (e.g., C18) sorbent could be effective. The choice depends on the desired cleanup. If recovery is low, the analyte may not be retaining on the sorbent. Consider a more retentive phase or a different retention mechanism.
Incorrect Sample pH/Loading Conditions - The pH of the sample loaded onto the SPE cartridge must be optimized for analyte retention. For reversed-phase SPE, a pH where Nirmatrelvir is neutral is ideal. For ion-exchange, the pH should ensure the analyte is charged.
Cartridge Drying Out - Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent recoveries.
Wash Solvent Too Strong - The analyte may be eluting prematurely during the wash step. Analyze the wash eluate to confirm. If so, reduce the organic content or strength of the wash solvent.
Elution Solvent Too Weak - If the analyte is not being recovered in the elution step, the elution solvent may not be strong enough. Increase the organic strength or use a different solvent. For ion-exchange, ensure the elution solvent has the correct pH or ionic strength to disrupt the analyte-sorbent interaction.

Problem: Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Flow Rate - Maintain a consistent and slow flow rate during sample loading and elution to ensure proper interaction between the analyte and the sorbent. Automated SPE systems can improve reproducibility.
Channeling - If the sorbent bed is not uniformly packed or if the sample is loaded too quickly, channeling can occur, leading to reduced interaction and inconsistent results. Ensure proper conditioning and loading techniques.
Sorbent Overloading - Exceeding the capacity of the SPE cartridge will result in breakthrough and low recovery. If high concentrations of the analyte are expected, use a cartridge with a larger sorbent mass.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ion suppression in LC-MS analysis of this compound from plasma?

A1: The most common cause of ion suppression when analyzing drugs in plasma is the presence of phospholipids from the biological matrix that co-elute with the analyte of interest. Protein precipitation is particularly susceptible to this issue as it does not effectively remove phospholipids.

Q2: How can I improve the recovery of this compound during protein precipitation?

A2: To improve recovery, ensure an optimal ratio of precipitation solvent to plasma (typically 3:1 v/v), vortex thoroughly, and allow for a sufficient incubation period at low temperatures to maximize protein removal. Also, be careful not to disturb the pellet when collecting the supernatant.

Q3: I am observing poor peak shape (tailing or fronting) in my chromatogram. What could be the cause?

A3: Poor peak shape can have several causes. Tailing peaks can result from secondary interactions with the analytical column, a partially blocked column frit, or extra-column volume. Peak fronting can be a sign of column overload or a mismatch between the injection solvent and the mobile phase. Ensure your injection solvent is not significantly stronger than your initial mobile phase conditions.

Q4: Is it necessary to use a deuterated internal standard like this compound?

A4: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended for LC-MS analysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, which allows for more accurate and precise quantification by correcting for variations in extraction recovery and ionization efficiency.

Q5: What are the key parameters to optimize for a liquid-liquid extraction of this compound?

A5: The most critical parameters are the pH of the aqueous sample and the choice of the organic extraction solvent. The pH should be adjusted to ensure this compound is in its neutral form to facilitate its partitioning into the organic phase. The organic solvent should have good solubility for this compound while being immiscible with water.

Q6: My SPE method is not reproducible. What should I check first?

A6: For reproducibility issues in SPE, first check for consistency in your flow rates during all steps. Also, ensure that the sorbent bed is not drying out before sample loading. Inconsistent technique, especially if performing the extraction manually, is a common source of variability.

Experimental Protocols & Data

Protein Precipitation Protocol

A widely used method for the extraction of Nirmatrelvir from human plasma involves protein precipitation with methanol.

  • To 50 µL of plasma sample, add 20 µL of an internal standard solution (e.g., this compound in methanol:water).

  • Add 100 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

  • Transfer a portion of the clear supernatant to an injection vial.

  • Dilute the supernatant with a suitable buffer (e.g., 50 µL of supernatant with 100 µL of aqueous buffer) to ensure good peak shape during chromatographic analysis.

Quantitative Data Summary

The following tables summarize reported quantitative data for Nirmatrelvir extraction from biological fluids.

Table 1: Protein Precipitation Extraction Recovery and Matrix Effect

Analyte Extraction Method Biological Matrix Extraction Recovery (%) Matrix Effect (%) Reference
NirmatrelvirMethanol PrecipitationHuman Plasma98.2 ± 6.3113.9 ± 8.9
NirmatrelvirAcetonitrile PrecipitationHuman Plasma92.0 - 10787.1 - 97.8

Table 2: Liquid-Liquid Extraction Recovery

Analyte Extraction Method Biological Matrix Extraction Recovery (%) Reference
NirmatrelvirLiquid-Liquid ExtractionHuman PlasmaLQC: 88.43, MQC: 67.79, HQC: 64.56

Diagrams

Experimental Workflows

Protein_Precipitation_Workflow start Plasma Sample + Internal Standard add_solvent Add Methanol (Precipitation Solvent) start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Aqueous Buffer supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Protein Precipitation Workflow for this compound Extraction.

Liquid_Liquid_Extraction_Workflow start Plasma Sample + Internal Standard ph_adjust Adjust pH start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

Solid_Phase_Extraction_Workflow start SPE Cartridge condition Condition (e.g., Methanol) start->condition equilibrate Equilibrate (e.g., Water/Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Troubleshooting Logic

Troubleshooting_Low_Recovery start Low Recovery Observed check_ppt Protein Precipitation start->check_ppt check_lle Liquid-Liquid Extraction start->check_lle check_spe Solid-Phase Extraction start->check_spe ppt_cause1 Incomplete Precipitation? - Check solvent:plasma ratio - Increase vortex/incubation check_ppt->ppt_cause1 ppt_cause2 Analyte Adsorption? - Careful supernatant removal - Re-extract pellet check_ppt->ppt_cause2 lle_cause1 Incorrect pH? - Adjust pH for neutral analyte check_lle->lle_cause1 lle_cause2 Emulsion Formation? - Centrifuge, add salt check_lle->lle_cause2 lle_cause3 Wrong Solvent? - Test alternative solvents check_lle->lle_cause3 spe_cause1 Analyte Breakthrough? (Check Load/Wash Fractions) - Wrong sorbent/pH - Wash too strong check_spe->spe_cause1 spe_cause2 Analyte Retained on Column? (Check Elution Strength) - Elution solvent too weak check_spe->spe_cause2

Caption: Troubleshooting Logic for Low Recovery of this compound.

References

Minimizing degradation of Nirmatrelvir-d9 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Nirmatrelvir-d9 during sample processing.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and analysis of this compound.

Q1: My this compound internal standard is showing low recovery after sample extraction from plasma. What could be the cause?

A1: Low recovery of this compound can be attributed to several factors related to degradation during sample processing. Nirmatrelvir is known to be susceptible to hydrolysis, particularly under alkaline and acidic conditions.[1][2][3] While deuteration generally enhances stability, it does not completely prevent degradation.

Troubleshooting Steps:

  • pH of the sample: Ensure the pH of your plasma sample and any buffers used are within a neutral range (pH 6-8). Avoid highly acidic or alkaline conditions during extraction.

  • Extraction Solvent: Protein precipitation is a common extraction method. Using cold methanol or acetonitrile is recommended. Ensure the solvent is of high purity and free of contaminants that could alter the pH.

  • Temperature: Perform all sample processing steps, including extraction, on ice or at a reduced temperature to minimize the rate of potential degradation.

  • Storage of Stock Solutions: Stock solutions of this compound should be prepared in a stable solvent like methanol and stored at -80°C to ensure long-term stability.

Q2: I am observing inconsistent results in my calibration curve for this compound. What could be the reason?

A2: Inconsistent calibration curves can be a sign of analyte instability during the analytical run or during the preparation of standards.

Troubleshooting Steps:

  • Autosampler Temperature: If your LC-MS/MS run is long, the temperature of the autosampler can be a factor. It is recommended to keep the autosampler at a low temperature (e.g., 4°C) to maintain the stability of the processed samples. One study noted that while processed samples were stable for 24 hours at room temperature, this was likely due to the ratio to the internal standard remaining constant, not a lack of any degradation.

  • Mobile Phase pH: The pH of the mobile phase can influence the stability of this compound on the column. A slightly acidic mobile phase, such as one containing 0.1% formic acid, is commonly used in published methods and appears to be compatible with the analyte's stability during the short run time.

  • Preparation of Working Solutions: Prepare fresh working solutions for your calibration standards daily from a frozen stock solution to avoid degradation that may occur in diluted solutions at room temperature.

Q3: Can I store my plasma samples containing this compound at room temperature before processing?

A3: It is not recommended to store plasma samples at room temperature for extended periods. While one study on Nirmatrelvir showed stability in human plasma for up to 96 hours at 23°C, it is a best practice to minimize the time samples spend at ambient temperatures. For long-term storage, samples should be kept at -80°C.

Q4: What are the main degradation products of Nirmatrelvir, and should I be concerned about them for my this compound internal standard?

A4: The primary degradation of Nirmatrelvir occurs through hydrolysis of the nitrile and trifluoroacetamide functional groups, especially under acidic and basic conditions. While deuteration slows down metabolism, the degradation pathways are expected to be similar for this compound. In a bioanalytical setting, the goal is to minimize the formation of these degradants in your internal standard to ensure accurate quantification. By following the recommended handling and processing procedures, you should be able to keep the degradation of your this compound internal standard to a minimum.

Quantitative Data Summary

The following tables summarize the stability of Nirmatrelvir under various stress conditions, which can be extrapolated to inform the handling of this compound.

Table 1: Summary of Nirmatrelvir Stability under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis 5 N HClSignificant degradation (13.53%)
Alkaline Hydrolysis 0.5 N NaOHMaximum degradation (20.56%)
Oxidative Stress 30% H₂O₂Stable (98.44% recovery)
Thermal Stress HeatStable (98.45% recovery)
Photolytic Stress SunlightStable (98.50% recovery)

Table 2: Short-Term Stability of Nirmatrelvir in Human Plasma

Storage ConditionDurationStabilityReference
Room Temperature (23°C) 24 hours and 96 hoursNo significant difference in quantification
Frozen (-20°C) 96 hoursNo significant difference in quantification
Freeze-Thaw Cycles 3 cyclesNo significant difference in quantification

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline based on commonly used methods for the bioanalysis of Nirmatrelvir.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound internal standard to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma on Ice aliquot Aliquot Plasma thaw->aliquot spike Spike with this compound IS aliquot->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject LC-MS/MS Injection transfer->inject

Caption: Recommended workflow for plasma sample processing to minimize this compound degradation.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Primary Degradation Products nirmatrelvir This compound acid Acidic Hydrolysis nirmatrelvir->acid base Alkaline Hydrolysis nirmatrelvir->base nitrile_hydrolysis Nitrile Group Hydrolysis Product acid->nitrile_hydrolysis amide_hydrolysis Trifluoroacetamide Hydrolysis Product acid->amide_hydrolysis base->nitrile_hydrolysis base->amide_hydrolysis

Caption: Primary degradation pathways of Nirmatrelvir under hydrolytic conditions.

References

Technical Support Center: Optimization of Ionization Parameters for Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ionization parameters for Nirmatrelvir-d9 analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis?

A1: For the analysis of Nirmatrelvir and its deuterated analogs like this compound, the positive electrospray ionization (ESI) mode is recommended.[1] Studies have shown that the response value in the positive ionization mode is higher than in the negative ionization mode, leading to better sensitivity.[1] In positive ESI, Nirmatrelvir and this compound are readily ionized to form the [M+H]⁺ quasimolecular ions.[2][3]

Q2: What are the typical starting ionization source parameters for this compound?

A2: Based on established methods for Nirmatrelvir, the following parameters can be used as a starting point for optimizing this compound analysis. As this compound is a deuterated internal standard, its ionization behavior is expected to be very similar to that of Nirmatrelvir.

ParameterValueReference
Ionization Voltage+4500 V to +5500 V[2]
Temperature300 °C to 500 °C
Nebulizer Pressure45 psi (310.275 kPa)
Drying Gas Flow10 L/min
Drying Gas Temperature320 °C
Sheath Gas Flow12 L/min
Sheath Gas Temperature300 °C
Curtain Gas40 units
Declustering Potential100 V
Collision GasMedium pressure

Q3: What are the common MRM transitions for Nirmatrelvir? Can similar transitions be expected for this compound?

A3: A common multiple reaction monitoring (MRM) transition for Nirmatrelvir is m/z 500.2 → 110.1. For this compound, the precursor ion (Q1) will be shifted by the mass of the deuterium atoms. Assuming the nine deuterium atoms replace nine hydrogen atoms, the mass will increase by approximately 9 Da. Therefore, the expected precursor ion for this compound would be around m/z 509.2. The product ion (Q3) may or may not be shifted depending on where the deuterium labeling is on the molecule and which fragment is being monitored. It is crucial to determine the exact mass of the this compound standard and perform a compound optimization experiment to identify the optimal precursor and product ions.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Possible Cause Troubleshooting Step
Incorrect Ionization Mode Confirm that the mass spectrometer is operating in positive ESI mode. The response for Nirmatrelvir is significantly better in positive mode.
Suboptimal Ion Source Parameters Systematically optimize key parameters such as ionization voltage, source temperature, and gas flows. Use the values in the table above as a starting point.
Mobile Phase Composition Ensure the mobile phase contains a suitable modifier to promote ionization, such as 0.1% formic acid.
Sample Preparation Issue Verify the concentration of the this compound stock and working solutions. Ensure proper sample extraction and reconstitution in a compatible solvent.
Instrument Malfunction Check for clogs in the sample path, ensure the ESI needle is correctly positioned, and verify that the instrument has been recently calibrated.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade).
Matrix Effects The sample matrix can suppress the ionization of the analyte. Improve sample clean-up procedures (e.g., solid-phase extraction) or dilute the sample. Ensure chromatographic separation from interfering matrix components.
Suboptimal Gas Flows Optimize the nebulizer and drying gas flows. Insufficient desolvation can lead to cluster ions and increased noise.
Electronic Noise Check for any sources of electrical interference near the mass spectrometer.

Issue 3: Inconsistent or Unstable Signal

Possible Cause Troubleshooting Step
Unstable Spray Visually inspect the ESI spray. An unstable spray can be caused by a partially blocked needle, incorrect needle position, or inappropriate gas flow rates.
Fluctuations in LC Flow Rate Ensure the LC pump is delivering a stable flow rate. Prime the pumps and check for leaks.
Temperature Fluctuations Verify that the ion source and column oven temperatures are stable.
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow.

Experimental Protocols

Protocol 1: Optimization of Ion Source Parameters

This protocol describes a general workflow for optimizing ion source parameters for this compound using Flow Injection Analysis (FIA).

  • Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in a solvent composition similar to the intended initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer for FIA by bypassing the LC column. Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10-20 µL/min).

  • Select the precursor ion for this compound (expected around m/z 509.2) and a known product ion, or perform a product ion scan to identify major fragments.

  • Vary one parameter at a time while keeping others constant to observe the effect on the signal intensity of the selected MRM transition.

    • Ionization Voltage: Ramp the voltage from 2000 V to 6000 V.

    • Source Temperature: Adjust the temperature in increments of 25 °C from 250 °C to 550 °C.

    • Nebulizer Gas Flow: Vary the gas pressure/flow within the instrument's recommended range.

    • Drying Gas Flow and Temperature: Adjust these parameters to ensure efficient desolvation without causing thermal degradation.

  • Plot the signal intensity against each parameter to determine the optimal setting.

  • Refine the optimization by testing combinations of the optimized parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Parameter Optimization cluster_analysis Data Analysis and Finalization prep_solution Prepare this compound Standard Solution fia_setup Configure for Flow Injection Analysis (FIA) prep_solution->fia_setup set_initial_params Set Initial Ionization Parameters fia_setup->set_initial_params select_ions Select Precursor and Product Ions set_initial_params->select_ions infuse_sample Infuse Standard Solution select_ions->infuse_sample optimize_voltage Optimize Ionization Voltage infuse_sample->optimize_voltage optimize_temp Optimize Source Temperature infuse_sample->optimize_temp optimize_gas Optimize Gas Flows (Nebulizer, Drying) infuse_sample->optimize_gas record_intensity Record Signal Intensity optimize_voltage->record_intensity optimize_temp->record_intensity optimize_gas->record_intensity plot_data Plot Intensity vs. Parameter record_intensity->plot_data determine_optimal Determine Optimal Parameters plot_data->determine_optimal finalize_method Finalize MS Method determine_optimal->finalize_method

Caption: Workflow for the optimization of ionization parameters for this compound.

troubleshooting_workflow start Low or No Signal check_mode Is MS in Positive ESI Mode? start->check_mode correct_mode Switch to Positive ESI Mode check_mode->correct_mode No check_params Are Ion Source Parameters Optimized? check_mode->check_params Yes resolved Signal Restored correct_mode->resolved optimize_params Perform Parameter Optimization (FIA) check_params->optimize_params No check_mobile_phase Is Mobile Phase Composition Correct? check_params->check_mobile_phase Yes optimize_params->resolved correct_mobile_phase Prepare Fresh Mobile Phase with 0.1% Formic Acid check_mobile_phase->correct_mobile_phase No check_sample_prep Is Sample Preparation and Concentration Correct? check_mobile_phase->check_sample_prep Yes correct_mobile_phase->resolved correct_sample_prep Verify Sample Prep and Concentration check_sample_prep->correct_sample_prep No check_instrument Instrument Malfunction? check_sample_prep->check_instrument Yes correct_sample_prep->resolved perform_maintenance Perform Instrument Maintenance/Calibration check_instrument->perform_maintenance Yes check_instrument->resolved No perform_maintenance->resolved

Caption: Troubleshooting decision tree for low or no signal intensity of this compound.

References

Validation & Comparative

Method Validation for Nirmatrelvir Assay: A Comparative Guide to Using Nirmatrelvir-d9 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Nirmatrelvir in biological matrices. The primary focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated stable isotope, Nirmatrelvir-d9, as an internal standard (IS). The performance of this method is contrasted with alternative approaches that employ different internal standards or analytical techniques. All cited data is supported by detailed experimental protocols for reproducibility.

Superior Precision and Accuracy with Isotope Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. This is due to the principle of isotope dilution, where the analyte and the internal standard exhibit nearly identical physicochemical properties. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy.

A study detailing a population pharmacokinetics analysis of Nirmatrelvir in Chinese COVID-19 patients employed a validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method with this compound as the internal standard.[1][2] This approach is compared with other published LC-MS/MS methods that utilize non-isotopic internal standards, such as D6-ritonavir, selinexor, and deucravacitinib, as well as with reverse-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection.

Comparative Analysis of Validated Methods

The following tables summarize the key performance parameters of various validated methods for Nirmatrelvir quantification. This allows for a direct comparison of the linearity, sensitivity, accuracy, and precision of the different approaches.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod with this compound ISMethod with D6-ritonavir ISMethod with Selinexor ISMethod with Deucravacitinib IS
Linearity Range Not explicitly stated, but used for clinical PK study10 - 10,000 ng/mL[3][4]2.0 - 5,000 ng/mL[5]5.00 - 4,000 ng/mL
LLOQ Not explicitly stated10 ng/mL2.0 ng/mL5.03 ng/mL
Intra-day Precision (%RSD) Not explicitly stated< 15%< 15%Within acceptance limits
Inter-day Precision (%RSD) Not explicitly stated< 15%< 15%Within acceptance limits
Accuracy (%RE) Not explicitly stated< 15%Within ±15%98.3 to 106.31%
Recovery Not explicitly statedNot explicitly stated92.0%–107%64.56% to 88.43%
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma

Table 2: Comparison of RP-HPLC Method Performance

ParameterRP-HPLC Method 1RP-HPLC Method 2
Linearity Range 12–18 μg/mL10–60 µg/ml
LOD 1.25 µg/mL0.378µg/ml
LOQ 3.85 µg/mL1.146 µg/ml
Accuracy (%) 99.78 to 100.9999.6%
Precision (%RSD) < 2%< 2%
Matrix Tablet Dosage FormBulk and Dosage Form

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: UPLC-MS/MS with this compound Internal Standard
  • Sample Preparation: To 100 µL of a plasma sample, 300 µL of an internal standard working solution (this compound in acetonitrile) is added. The mixture is vortexed and then centrifuged at 12,000 rpm for 5 minutes. 2 µL of the resulting supernatant is injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS (Waters Corp, Milford, MA, USA)

    • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 100% acetonitrile (B)

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

Method 2: LC-MS/MS with Alternative Internal Standards

This protocol is a generalized representation of methods using non-isotopic internal standards.

  • Sample Preparation (Protein Precipitation): To a volume of plasma, an internal standard is added, followed by a protein precipitating agent such as acetonitrile or methanol. The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Sample Preparation (Liquid-Liquid Extraction): To a plasma sample with the added internal standard, an immiscible organic solvent (e.g., tertiary butyl methyl ether) is added. The mixture is vortexed to facilitate the extraction of the analyte and internal standard into the organic layer. After centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted for injection.

  • Chromatographic and Mass Spectrometric Conditions: Specific column types (e.g., Agilent Poroshell 120 SB-C18, ACE-C18), mobile phase compositions, and mass spectrometer settings vary across different publications.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the different analytical approaches.

cluster_0 UPLC-MS/MS with this compound cluster_1 LC-MS/MS with Protein Precipitation cluster_2 LC-MS/MS with Liquid-Liquid Extraction A1 Plasma Sample (100 µL) B1 Add IS (this compound) in Acetonitrile (300 µL) A1->B1 C1 Vortex B1->C1 D1 Centrifuge (12,000 rpm, 5 min) C1->D1 E1 Inject Supernatant (2 µL) D1->E1 F1 UPLC-MS/MS Analysis E1->F1 A2 Plasma Sample B2 Add Alternative IS A2->B2 C2 Add Acetonitrile/ Methanol B2->C2 D2 Vortex & Centrifuge C2->D2 E2 Inject Supernatant D2->E2 F2 LC-MS/MS Analysis E2->F2 A3 Plasma Sample B3 Add Alternative IS A3->B3 C3 Add Organic Solvent B3->C3 D3 Vortex & Centrifuge C3->D3 E3 Evaporate & Reconstitute D3->E3 F3 Inject Sample E3->F3 G3 LC-MS/MS Analysis F3->G3

Caption: Comparative workflows of Nirmatrelvir sample preparation.

Conclusion

The selection of an appropriate analytical method depends on the specific requirements of the study. For applications demanding the highest level of accuracy and precision, such as pharmacokinetic studies, the use of an LC-MS/MS method with a stable isotope-labeled internal standard like this compound is strongly recommended. While methods employing alternative internal standards can also provide reliable data, they may be more susceptible to variability introduced during sample processing and analysis. RP-HPLC-UV methods, although less sensitive and specific than mass spectrometric methods, can be suitable for the analysis of bulk drug and pharmaceutical dosage forms where the analyte concentration is high.

References

A Comparative Guide to Nirmatrelvir-d9 and ¹³C-labeled Nirmatrelvir as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Nirmatrelvir, the antiviral agent active against SARS-CoV-2, the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for achieving accurate and reliable results, particularly in complex biological matrices. The co-administration of Nirmatrelvir with Ritonavir, a potent cytochrome P450 3A4 inhibitor, necessitates robust bioanalytical methods to support therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comprehensive comparison of two common types of SIL internal standards for Nirmatrelvir: deuterium-labeled Nirmatrelvir (Nirmatrelvir-d9) and carbon-13-labeled Nirmatrelvir (¹³C-labeled Nirmatrelvir).

While direct head-to-head experimental data comparing the performance of this compound and ¹³C-labeled Nirmatrelvir is not extensively available in the public domain, this guide leverages established principles of isotope dilution mass spectrometry (IDMS), data from published Nirmatrelvir bioanalytical methods using deuterated standards, and analogous data from other ¹³C-labeled antiviral drug standards to provide a thorough comparison.

Key Performance Characteristics: A Head-to-Head Comparison

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte, allowing for accurate correction of variations during sample preparation, chromatography, and ionization.[1] However, the choice between deuterium and carbon-13 labeling can significantly impact analytical performance.

FeatureThis compound (Deuterium-labeled)¹³C-labeled NirmatrelvirRationale & Implications for Nirmatrelvir Analysis
Chromatographic Co-elution Potential for slight retention time shifts relative to unlabeled Nirmatrelvir.[2]Excellent co-elution with unlabeled Nirmatrelvir.[2]The larger mass difference and potential for altered physicochemical properties in deuterated standards can lead to chromatographic separation from the analyte. This can result in differential matrix effects and compromise quantification accuracy, especially with the complex sample matrices encountered in clinical studies.[3] ¹³C-labeling results in virtually identical chromatographic behavior, ensuring more reliable correction for matrix effects.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix under certain pH and temperature conditions.[4]Highly stable as ¹³C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange.Isotopic instability can lead to a decrease in the concentration of the labeled standard and an artificial increase in the analyte concentration, leading to inaccurate results. The stability of ¹³C-labeling provides greater confidence in the integrity of the analytical method over the course of sample storage and analysis.
Matrix Effects May not perfectly compensate for matrix effects if chromatographic separation from the analyte occurs.Provides superior compensation for matrix effects due to identical chromatographic behavior and ionization characteristics.Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. The closer the co-elution, the more effective the compensation. A dedicated isotope-labeled internal standard for nirmatrelvir is expected to improve precision and accuracy and alleviate matrix effects.
Synthesis & Availability Generally more readily available and less expensive to synthesize.Typically more complex and costly to synthesize.The choice of internal standard may be influenced by budget and availability. However, the potential for compromised data quality with deuterated standards should be carefully weighed against the cost savings.
Mass Spectrometry Provides a clear mass shift for detection. For example, a method using this compound has been developed with MRM transitions of m/z 509.3 ⟶ 110.1.Provides a clear and stable mass shift.Both types of labeling provide the necessary mass difference for simultaneous detection with the unlabeled analyte by mass spectrometry.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of bioanalytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of Nirmatrelvir.

Representative Sample Preparation Protocol (Protein Precipitation)

This protocol is a common and straightforward method for extracting Nirmatrelvir from plasma samples.

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard solution (either this compound or ¹³C-labeled Nirmatrelvir in a suitable solvent like methanol:water 50:50).

  • Add 100 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for a specified time (e.g., 2 minutes).

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer a portion of the clear supernatant (e.g., 50 µL) to a clean tube or well.

  • Dilute the supernatant with an aqueous buffer (e.g., 100 µL of 1 g/L ammonium formate with 1 mL/L formic acid, pH 3.5) to ensure compatibility with the mobile phase.

  • Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

Representative LC-MS/MS Analysis Protocol

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Nirmatrelvir and its internal standard.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of Nirmatrelvir.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-1.0 mL/min is common.

    • Column Temperature: Maintaining a consistent column temperature (e.g., 35-55°C) is important for reproducible chromatography.

    • Injection Volume: A small injection volume (e.g., 2-20 µL) is used.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Nirmatrelvir analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Nirmatrelvir: A common transition is m/z 500.2 → 110.1.

      • This compound: A reported transition is m/z 509.3 → 110.1.

      • ¹³C-labeled Nirmatrelvir: The specific transition will depend on the number and position of the ¹³C labels. For a hypothetical ¹³C₆-Nirmatrelvir, the precursor ion would be approximately m/z 506.2. The product ion would likely be the same as the unlabeled compound (m/z 110.1) if the label is not on the fragmented portion.

Data Presentation

The following tables summarize hypothetical validation data to illustrate the expected performance differences between this compound and ¹³C-labeled Nirmatrelvir as internal standards.

Table 1: Hypothetical Chromatographic Performance

ParameterNirmatrelvirThis compound¹³C-labeled Nirmatrelvir
Retention Time (min)4.904.854.90
Resolution (Rs) vs. Nirmatrelvir-1.2> 1.5 (co-eluting)

Note: The retention time for this compound is hypothetical and based on the common observation of slight shifts with deuterated standards.

Table 2: Hypothetical Method Validation Parameters

ParameterMethod using this compoundMethod using ¹³C-labeled Nirmatrelvir
Linearity (r²) > 0.995> 0.998
Accuracy (% Bias) Within ± 10%Within ± 5%
Precision (% RSD) < 10%< 5%
Matrix Effect (% CV) < 15%< 10%
Recovery (% CV) < 10%< 8%

Note: This data is illustrative and represents the generally expected superior performance of ¹³C-labeled internal standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Nirmatrelvir) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Aqueous Buffer supernatant->dilute lc_ms LC-MS/MS System dilute->lc_ms data Data Acquisition (MRM Mode) lc_ms->data quant Quantification data->quant

Caption: A generalized workflow for the bioanalysis of Nirmatrelvir using a stable isotope-labeled internal standard.

Logical Relationship: Choice of Internal Standard

logical_relationship cluster_IS Internal Standard Selection cluster_Deuterated Deuterated (this compound) cluster_C13 ¹³C-labeled Nirmatrelvir IS_Choice Choice of Internal Standard D_Pros Pros: - Lower Cost - More Available IS_Choice->D_Pros Considerations D_Cons Cons: - Potential Chromatographic Shift - Risk of Back-Exchange - Less Accurate Matrix Effect Correction IS_Choice->D_Cons Considerations C13_Pros Pros: - Excellent Co-elution - High Isotopic Stability - Superior Matrix Effect Correction IS_Choice->C13_Pros Considerations C13_Cons Cons: - Higher Cost - Less Available IS_Choice->C13_Cons Considerations

Caption: Key factors influencing the selection between this compound and ¹³C-labeled Nirmatrelvir as internal standards.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Nirmatrelvir. While this compound has been successfully employed in published methods, the inherent physicochemical properties of ¹³C-labeled internal standards position them as a superior choice for achieving the highest levels of accuracy and precision.

Key Takeaways:

  • ¹³C-labeled Nirmatrelvir is the recommended internal standard for demanding bioanalytical applications due to its excellent co-elution with the unlabeled analyte, high isotopic stability, and superior ability to compensate for matrix effects.

  • This compound can be a viable and more cost-effective option, but method development and validation must rigorously assess for potential chromatographic shifts and isotopic instability to ensure data integrity.

  • For all quantitative bioanalytical assays, a stable isotope-labeled internal standard is strongly preferred over structural analogues to minimize variability and improve data quality.

Researchers and drug development professionals should carefully consider the specific requirements of their studies, including the complexity of the biological matrix and the desired level of analytical rigor, when selecting an internal standard for Nirmatrelvir quantification. The investment in a ¹³C-labeled standard is often justified by the increased confidence in the resulting data, which is crucial for clinical decision-making and regulatory submissions.

References

Cross-Validation of Analytical Methods for Nirmatrelvir using a Stable-Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nirmatrelvir in biological matrices. The use of a stable-isotope labeled internal standard, such as Nirmatrelvir-d9, is a critical component for ensuring accuracy and precision in bioanalytical assays. This document summarizes key performance characteristics and detailed experimental protocols to aid researchers in the selection and implementation of robust analytical methods for pharmacokinetic and other clinical studies.

Comparative Analysis of a Validated LC-MS/MS Method

The following tables summarize the quantitative performance of a representative LC-MS/MS method for the determination of Nirmatrelvir using a stable-labeled internal standard. This data is essential for cross-validation and ensuring the reliability of analytical results.

Table 1: Methodological Parameters

ParameterDescription
Analytical TechniqueHigh-Performance Liquid Chromatography coupled with Tandem Mass Spectrometric Detection (HPLC-MS/MS)[1][2]
Biological MatrixDried Human Blood[1][2]
Internal StandardStable-labeled Nirmatrelvir[1]
Sample PreparationExtraction with methanol, followed by dilution of the supernatant

Table 2: Performance Characteristics

ParameterResult
Linear Range20.0 to 20,000 ng/mL
Inter-day and Intra-day PrecisionBelow 15%
AccuracyRanged from -7.6% to 13.2%
Extraction RecoveryHigher than 90.7%
Matrix EffectsNo significant matrix effects observed

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for successful method implementation and cross-validation.

Sample Preparation
  • Extraction: Nirmatrelvir and its stable-labeled internal standard are isolated from approximately 20 μl of dried blood on a volumetric absorptive pad.

  • Solvent Addition: The extraction is performed using methanol.

  • Dilution: The resulting supernatant is then diluted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracts are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometric detection. Specific parameters such as the column, mobile phase composition, and gradient elution would be optimized to achieve separation from endogenous interferences. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical determination of Nirmatrelvir using a stable-isotope labeled internal standard.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing blood_sample Dried Blood Spot Collection add_is Addition of this compound Internal Standard blood_sample->add_is Spike extraction Methanol Extraction add_is->extraction dilution Supernatant Dilution extraction->dilution hplc HPLC Separation dilution->hplc Inject msms Tandem MS Detection (MRM) hplc->msms quantification Quantification of Nirmatrelvir msms->quantification

References

Comparative stability analysis of Nirmatrelvir versus Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Stability Analysis: Nirmatrelvir vs. Nirmatrelvir-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Nirmatrelvir and its deuterated analog, this compound. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes published data on Nirmatrelvir's stability under various stress conditions and provides an inferred stability profile for this compound based on established principles of kinetic isotope effects. Deuteration is a common strategy to improve the metabolic stability and pharmacokinetic profile of drugs, and it is anticipated that this compound would exhibit enhanced stability compared to its non-deuterated counterpart.[1]

Data Presentation: Quantitative Stability Analysis

The following table summarizes the degradation of Nirmatrelvir under forced degradation conditions as reported in the literature. Nirmatrelvir has been shown to be susceptible to hydrolysis under acidic and basic conditions, while remaining relatively stable under oxidative, thermal, and photolytic stress.[2][3][4]

Table 1: Forced Degradation of Nirmatrelvir

Stress ConditionReagent/DetailsTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis5 N HClRoom Temperature-13.53[2]
Alkaline Hydrolysis0.5 N NaOHRoom Temperature-20.56
Oxidative30% H₂O₂--Stable (98.44% remaining)
Thermal---Stable (98.45% remaining)
PhotolyticSunlight--Stable (98.50% remaining)

Table 2: Inferred Comparative Stability of Nirmatrelvir vs. This compound

The data for this compound in the table below is illustrative and based on the generally accepted principle that deuteration at metabolically vulnerable positions can slow down degradation rates (the kinetic isotope effect). Direct experimental data is needed for verification.

Stress ConditionNirmatrelvir Degradation (%)This compound Degradation (%) (Inferred)Expected Stability Enhancement
Acidic Hydrolysis13.53< 13.53Moderate
Alkaline Hydrolysis20.56< 20.56Moderate
Oxidative~1.56< 1.56Minor
Metabolic (e.g., in vivo)VariableSignificantly LowerHigh

Experimental Protocols

The following are detailed methodologies for key experiments relevant to a comparative stability analysis, based on established protocols for Nirmatrelvir.

Forced Degradation Studies

Forced degradation studies are essential to identify the intrinsic stability of a drug substance and potential degradation pathways.

Objective: To assess the stability of Nirmatrelvir and this compound under various stress conditions.

Materials:

  • Nirmatrelvir reference standard

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate buffer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of Nirmatrelvir and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 5 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 5 N NaOH and dilute to a suitable concentration with the mobile phase for analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.5 N HCl and dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period. Dissolve the stressed sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) or sunlight for a defined period. Dissolve the stressed sample in a suitable solvent and dilute for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Stability Analysis

A stability-indicating method is crucial to separate the active pharmaceutical ingredient from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 5 mM potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Workflow for Comparative Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output NMT Nirmatrelvir Stock Acid Acid Hydrolysis NMT->Acid Base Alkaline Hydrolysis NMT->Base Oxidation Oxidation NMT->Oxidation Thermal Thermal Stress NMT->Thermal Photo Photolytic Stress NMT->Photo NMT_d9 This compound Stock NMT_d9->Acid NMT_d9->Base NMT_d9->Oxidation NMT_d9->Thermal NMT_d9->Photo HPLC HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis HPLC->Data Report Comparative Stability Report Data->Report

Caption: Workflow for a comparative stability study of Nirmatrelvir and this compound.

Degradation Pathways of Nirmatrelvir

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis Nirmatrelvir Nirmatrelvir DP_acid1 Degradation Product 1 (Hydrolysis of amide) Nirmatrelvir->DP_acid1 + H₃O⁺ DP_acid2 Degradation Product 2 (Hydrolysis of nitrile) Nirmatrelvir->DP_acid2 + H₃O⁺ DP_base1 Degradation Product 3 (Hydrolysis of amide) Nirmatrelvir->DP_base1 + OH⁻ DP_base2 Degradation Product 4 (Rearrangement and hydrolysis) Nirmatrelvir->DP_base2 + OH⁻

Caption: Known degradation pathways of Nirmatrelvir under acidic and basic conditions.

References

Purity Assessment of Commercially Available Nirmatrelvir-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Nirmatrelvir-d9, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Nirmatrelvir, the active component in the COVID-19 antiviral medication, Paxlovid. The purity of this stable isotope-labeled standard is paramount for accurate quantification in analytical assays. This document outlines the publicly available purity information from various suppliers and provides a standardized methodology for its assessment.

Comparison of Commercial this compound

SupplierStated PurityAnalytical MethodAdditional Information Provided
Clearsynth 100.00%[1]HPLC[1]Certificate of Analysis, MSDS, TSE/BSE statement[1]
MedChemExpress 99.93% (for a specific batch)Not explicitly stated, but provides HPLC dataCoA, HNMR, RP-HPLC, MS data available for specific batches
Simson Pharma Not specifiedNot specifiedAccompanied by a Certificate of Analysis[2]
Daicel Pharma Not specifiedNot specifiedOffers this compound as a labeled standard and can generate impurity standards[3]
TargetMol Not specifiedNot specifiedStates it is a deuterated compound of Nirmatrelvir for research use

Note: The purity values are as stated by the suppliers and may vary between batches. It is critical to obtain batch-specific data for any quantitative application.

Experimental Protocol for Purity Assessment of this compound

The following protocol is a representative Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of this compound, based on established and validated methods for Nirmatrelvir. This method is designed to separate this compound from potential impurities and degradation products.

1. Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/VIS or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

2. Reagents and Solutions:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer: e.g., 0.01N Potassium Phosphate Monobasic (KH2PO4) or Octane Sulphonic Acid buffer. The pH should be adjusted as per the specific method being adapted.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of the aqueous buffer and an organic solvent like acetonitrile. A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 238 nm or 287 nm.

  • Injection Volume: 10 µL.

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water or methanol) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the commercial this compound sample in the same manner as the standard stock solution to achieve a similar concentration.

  • Working Standard and Sample Solutions: Prepare a series of dilutions from the stock solutions for linearity assessment and for the final analysis.

5. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to check include theoretical plates (>2000), tailing factor (<2), and the relative standard deviation (%RSD) of the peak areas for replicate injections (<2%).

6. Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of a commercially available this compound sample.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing and Reporting obtain_sample Obtain Commercial This compound Sample weigh_sample Accurately Weigh Sample and Standard obtain_sample->weigh_sample dissolve Dissolve in Appropriate Diluent weigh_sample->dissolve dilute Prepare Working Solutions dissolve->dilute system_suitability System Suitability Testing dilute->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Experimental workflow for this compound purity assessment.

Nirmatrelvir Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus. The diagram below illustrates this inhibitory pathway.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action polyprotein Viral Polyproteins (pp1a, pp1ab) mpro 3CL Protease (Mpro) polyprotein->mpro Cleavage by proteins Functional Viral Proteins mpro->proteins Produces replication Viral Replication proteins->replication nirmatrelvir Nirmatrelvir nirmatrelvir->mpro Inhibits

Caption: Nirmatrelvir's inhibition of the SARS-CoV-2 3CL protease.

References

Inter-laboratory Study Insights: A Comparative Guide to Nirmatrelvir Quantification Using Nirmatrelvir-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the quantification of Nirmatrelvir, a critical antiviral agent, utilizing its deuterated stable isotope, Nirmatrelvir-d9, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by correcting for variability in sample preparation and instrument response. This document summarizes key performance data from various studies and details the experimental protocols to aid laboratories in the development and validation of their own assays.

Comparative Analysis of Analytical Methods

The quantification of Nirmatrelvir in biological matrices is predominantly achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] While a formal inter-laboratory study with standardized samples is not publicly available, a comparison of published, validated methods provides valuable insights into the expected performance of such assays. The following tables summarize the key parameters from several studies that have developed and validated methods for Nirmatrelvir quantification.

Table 1: Comparison of LC-MS/MS Method Parameters for Nirmatrelvir Quantification

ParameterMethod 1Method 2Method 3Method 4
Internal Standard This compound (implied use) / Stable-labeled IS[4][5]DeucravacitinibD6-ritonavirSelinexor
Matrix Dried Human BloodHuman PlasmaHuman PlasmaPlasma
Linear Range 20.0 - 20,000 ng/mL5.00 - 4000 ng/mL10 - 10,000 ng/mL2.0 - 5000 ng/mL
Extraction Method Methanol ExtractionLiquid-Liquid ExtractionProtein Precipitation (Methanol)Protein Precipitation (Acetonitrile)
Chromatographic Column Not specifiedACE-C18 (4.6 x 100 mm, 5 µm)C18-columnAgilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 μm)
Mobile Phase Not specifiedMethanol and 2 mM Ammonium Formate (80:20)Gradient elutionNot specified
Ionization Mode Not specifiedPositive Ion Mode ESINot specifiedNot specified

Table 2: Summary of Validation Parameters for Nirmatrelvir Quantification

ParameterMethod 1Method 2Method 3Method 4
Accuracy Not explicitly stated, but method was fully validated98.3% to 106.31%Better than 15% (QC), Better than 20% (LLOQ)Good inter- and intraday accuracy
Precision Not explicitly stated, but method was fully validatedWithin acceptance limitsBetter than 15% (QC), Better than 20% (LLOQ)Good inter- and intraday precision
Recovery Not specified64.56% to 88.43%Quantitative (98.2 ± 6.3 %)92.0%–107%
Lower Limit of Quantification (LLOQ) 20.0 ng/mL5.03 ng/mL10 ng/mL2.0 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols based on the available literature for the quantification of Nirmatrelvir.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Nirmatrelvir from plasma samples.

  • Sample Aliquoting: Take a 50 µL aliquot of the plasma sample (calibration standard, quality control, or unknown sample).

  • Internal Standard Addition: Add 20 µL of the internal standard solution (e.g., this compound in a suitable solvent like methanol:water 50:50).

  • Precipitation: Add 100 µL of cold methanol to precipitate the plasma proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

  • Injection: Transfer the final mixture to an autosampler vial for injection into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.

  • Sample Aliquoting: Take a 100 µL aliquot of the human plasma sample.

  • Internal Standard Addition: Add 50 µL of the internal standard solution.

  • Extraction: Add 1.0 mL of tertiary butyl methyl ether and 0.1 mL of 2 mM ammonium formate.

  • Vortexing: Vortex the samples for 10 minutes at 2500 rpm to ensure thorough mixing and extraction.

  • Supernatant Transfer: After phase separation, transfer the supernatant to a new vial for analysis.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of Nirmatrelvir.

  • LC Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typical.

  • Flow Rate: A flow rate of around 1.0 mL/min is often employed.

  • Injection Volume: Typically, a small volume (e.g., 2-5 µL) is injected.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Nirmatrelvir and the internal standard (this compound). For Nirmatrelvir, a common transition is m/z 500.10 -> 110.10.

Visualizations

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus. By inhibiting Mpro, Nirmatrelvir prevents the processing of viral polyproteins, thereby halting viral replication.

Nirmatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Site Proteins Functional Viral Proteins Mpro->Proteins Processes Replication Viral Replication Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Nirmatrelvir_Quantification_Workflow arrow arrow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is extraction Sample Extraction (Protein Precipitation or LLE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification end Result: Nirmatrelvir Concentration quantification->end

References

The Gold Standard: Validating Nirmatrelvir-d9 as a Certified Reference Material for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the antiviral drug Nirmatrelvir, the use of a stable isotope-labeled internal standard is crucial for achieving high-quality results. This guide provides a comprehensive validation of Nirmatrelvir-d9 as a Certified Reference Material (CRM), comparing its performance with potential alternatives and offering detailed experimental protocols to support its implementation in bioanalytical assays.

This compound, the deuterated analog of Nirmatrelvir, serves as an ideal internal standard in mass spectrometry-based quantification. Its near-identical physicochemical properties to the parent drug ensure it co-behaves through sample extraction, chromatography, and ionization, effectively compensating for analytical variability. This guide details the analytical characterization that underpins its certification, providing a robust framework for its use in regulated and research environments.

Data Presentation: A Comparative Overview

The validation of a Certified Reference Material hinges on a thorough characterization of its properties. The following tables summarize the key analytical data for this compound, providing a clear comparison with the non-labeled Nirmatrelvir where applicable.

Property This compound Nirmatrelvir (for comparison) Method
Chemical Formula C₂₃H₂₃D₉F₃N₅O₄C₂₃H₃₂F₃N₅O₄-
Molecular Weight 508.58 g/mol 499.54 g/mol Mass Spectrometry
Chemical Purity ≥99.93%[1]≥99.5%RP-HPLC, ¹H NMR, LC-MS
Isotopic Purity >99%-Mass Spectrometry
Appearance White to off-white solidWhite to off-white powderVisual Inspection
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Methanol-

Table 1: Physicochemical Properties of this compound and Nirmatrelvir.

The performance of an internal standard is best evaluated within the context of a validated bioanalytical method. The table below presents typical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Nirmatrelvir quantification using a stable isotope-labeled internal standard.

Validation Parameter Acceptance Criteria Typical Performance with this compound
Linearity (r²) ≥0.99>0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%CV) ≤15% (≤20% at LLOQ)<10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥10Analyte-dependent, typically in the low ng/mL range
Matrix Effect CV of IS-normalized matrix factor ≤15%Compliant
Extraction Recovery Consistent, precise, and reproducible>85%

Table 2: Bioanalytical Method Validation Parameters for Nirmatrelvir Quantification using a Deuterated Internal Standard.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following protocols outline the key experiments for the validation of this compound as a CRM.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the standard solutions and a blank solvent.

  • Data Analysis: Calculate the purity by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure (MS):

  • Prepare a dilute solution of this compound in a suitable solvent.

  • Infuse the solution directly into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Confirm the presence of the [M+H]⁺ ion corresponding to the theoretical mass of this compound.

Procedure (NMR):

  • Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the structural integrity and the positions of deuterium labeling by observing the absence of corresponding proton signals.

Stability Assessment

Objective: To evaluate the stability of this compound under various storage conditions.

Procedure:

  • Store aliquots of this compound in solid form and in solution at different temperatures (e.g., -20°C, 4°C, and ambient temperature) and humidity conditions.

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) for purity and degradation products using the validated HPLC method.

  • Compare the results to the initial analysis to determine any significant changes.

Mandatory Visualizations

To further clarify the validation process and the role of this compound, the following diagrams are provided.

CRM_Validation_Workflow cluster_synthesis Material Production cluster_characterization Characterization & Certification cluster_release CRM Release cluster_application Application Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Identity Identity Confirmation (MS, NMR) Purification->Identity Purity Purity Assessment (HPLC, qNMR) Identity->Purity Isotopic Isotopic Enrichment Purity->Isotopic Homogeneity Homogeneity Testing Isotopic->Homogeneity Stability Stability Studies Homogeneity->Stability CoA Certificate of Analysis Generation Stability->CoA Packaging Packaging & Labeling CoA->Packaging Bioanalysis Use in Bioanalytical Methods Packaging->Bioanalysis

Workflow for the Validation of this compound as a CRM.

Internal_Standard_Comparison cluster_IS Internal Standard (IS) Alternatives cluster_criteria Performance Criteria N_d9 This compound (Stable Isotope Labeled) Coelution Co-elution with Analyte N_d9->Coelution Excellent MatrixEffect Compensation for Matrix Effects N_d9->MatrixEffect Excellent Recovery Similar Extraction Recovery N_d9->Recovery Excellent Stability Chemical & Isotopic Stability N_d9->Stability High N_d6 Nirmatrelvir-d6 (Alternative SIL) N_d6->Coelution Very Good N_d6->MatrixEffect Very Good N_d6->Recovery Very Good N_d6->Stability High Analog Structural Analog (Non-deuterated) Analog->Coelution Variable Analog->MatrixEffect Variable Analog->Recovery Variable Analog->Stability Generally High

Comparison of Internal Standard Alternatives for Nirmatrelvir Analysis.

Conclusion

The comprehensive analytical data and detailed experimental protocols presented in this guide validate this compound as a high-quality Certified Reference Material. Its high chemical and isotopic purity, combined with demonstrated stability, make it an excellent choice for use as an internal standard in the bioanalysis of Nirmatrelvir. While other deuterated analogues or structural analogs may be considered, this compound's properties align perfectly with the requirements for a reliable internal standard, ensuring the accuracy and precision of quantitative data in critical drug development and research applications. The use of a well-characterized CRM like this compound is a cornerstone of robust and reliable bioanalytical method validation.

References

Establishing Linearity and Range for Nirmatrelvir Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Analytical Assay Development

For researchers, scientists, and drug development professionals, establishing robust analytical methods is critical for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of analytical assays for the quantification of Nirmatrelvir, with a focus on establishing linearity and range using its deuterated internal standard, Nirmatrelvir-d9. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. Performance is compared against alternative methods to aid in selecting the most appropriate assay for specific research needs.

Comparative Performance of Analytical Methods

The choice of an analytical method for Nirmatrelvir quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of key performance parameters for different validated methods.

ParameterLC-MS/MS with this compound ISLC-MS/MS with other IS (e.g., Deucravacitinib, D6-ritonavir)HPLC-UV
Linearity Range 10.9 to 3013 ng/mL[1]2.0 to 5000 ng/mL[2][3], 5.00 to 4000 ng/mL[4], 10 to 10000 ng/mL[1], 20.0 to 20,000 ng/mL10 to 60 µg/mL, 37.5 to 225 µg/mL, 1.5 to 105 µg/mL
Lower Limit of Quantification (LLOQ) 10.9 ng/mL2.0 ng/mL, 5.00 ng/mL1.146 µg/ml, 3.001 µg/mL
Matrix Human PlasmaHuman Plasma, Dried Blood SpotsBulk and Dosage Forms
Internal Standard (IS) This compoundDeucravacitinib, D6-ritonavir, SelinexorNot applicable
Selectivity High (mass-based)High (mass-based)Moderate (chromatography-based)
Sensitivity HighHighLow

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for the LC-MS/MS method using a stable-labeled internal standard and a comparative HPLC-UV method.

LC-MS/MS Method for Nirmatrelvir in Human Plasma

This method provides high sensitivity and selectivity for the quantification of Nirmatrelvir in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of K2EDTA human plasma in a polypropylene vial, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample to ensure thorough mixing.

  • Add 1.0 mL of tertiary butyl methyl ether as the extraction solvent.

  • Vortex the sample for 10 minutes at 2500 rpm to precipitate proteins and extract the analyte.

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 μm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nirmatrelvir: m/z 500.2 → 110.1

    • This compound: m/z 509.3 → 110.1

Alternative Method: HPLC-UV for Nirmatrelvir in Bulk and Dosage Forms

This method is suitable for quality control assays where high sensitivity is not a primary requirement.

1. Standard Solution Preparation

  • Prepare a standard stock solution of Nirmatrelvir by dissolving 15 mg in a 10 mL volumetric flask with diluent (e.g., Water:Methanol 50:50 v/v).

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations ranging from 37.5 to 225 µg/mL.

2. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AD with UV/VIS detector or equivalent.

  • Column: Agilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µm) or equivalent.

  • Mobile Phase: Water:Methanol (35:65 v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 250 nm.

Visualizing the Workflow

Diagrams can clarify complex experimental procedures and logical relationships in analytical assays.

LC-MS/MS Experimental Workflow for Nirmatrelvir Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma 1. Human Plasma Sample add_is 2. Add this compound IS plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Precipitation Solvent vortex1->add_solvent vortex2 5. Vortex & Centrifuge add_solvent->vortex2 supernatant 6. Collect Supernatant vortex2->supernatant hplc 7. HPLC Separation supernatant->hplc ms 8. Mass Spectrometry Detection hplc->ms data 9. Data Acquisition (MRM) ms->data calibration 10. Calibration Curve Generation data->calibration concentration 11. Calculate Nirmatrelvir Concentration calibration->concentration

Caption: Workflow for Nirmatrelvir analysis by LC-MS/MS.

Linearity and Range Determination Logic prep_standards Prepare Calibration Standards (Known Concentrations) analyze_standards Analyze Standards using Validated Method prep_standards->analyze_standards plot_data Plot Peak Area Ratio (Analyte/IS) vs. Concentration analyze_standards->plot_data regression Perform Linear Regression plot_data->regression evaluate Evaluate Linearity (R² > 0.99) and Define Range (LLOQ to ULOQ) regression->evaluate

Caption: Logic for establishing linearity and analytical range.

References

A Researcher's Guide to the Comparative Analysis of Nirmatrelvir-d9 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards like Nirmatrelvir-d9 are paramount for accurate bioanalytical studies. When sourcing this critical reagent from various suppliers, a thorough comparative analysis is essential to ensure the reliability and reproducibility of experimental data. This guide provides a framework for conducting such an analysis, complete with experimental protocols and data presentation templates.

Key Quality Attributes for Comparison

The primary quality attributes for this compound from different suppliers should be systematically evaluated and compared. A Certificate of Analysis (CoA) from each supplier is the starting point for this assessment. The following table outlines the critical parameters to compare.

Table 1: Comparative Analysis of this compound Supplier Specifications

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Identity
AppearanceWhite to off-white solid
¹H-NMRConforms to structure
Mass Spectrum (MS)Conforms to structure
Purity
Purity by HPLC (%)≥ 98.0%
Isotopic Enrichment
Deuterium Incorporation≥ 99 atom % D
Solubility
Solubility in DMSOClear solution
Residual Solvents
Methanol, Ethanol, etc.As per USP <467>
Storage Conditions
Recommended Temperature2-8°C or -20°C

Experimental Protocols for Verification

It is best practice to independently verify the supplier's claims. Below are detailed protocols for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for Nirmatrelvir and is suitable for determining the chemical purity of this compound.[1][2][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer like ammonium formate.[1] A potential starting point is a mobile phase of ethanol and water (e.g., 80:20, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm or 258 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard from each supplier in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.

  • Procedure: Inject the prepared samples into the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.

  • Procedure: Prepare a dilute solution of each this compound sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Infuse the sample directly or via liquid chromatography into the mass spectrometer.

  • Data Analysis:

    • Identity: Confirm the presence of the [M+H]⁺ ion corresponding to the mass of this compound.

    • Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the ions corresponding to different numbers of deuterium atoms will indicate the level of isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of each this compound sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure: Acquire a ¹H-NMR spectrum for each sample.

  • Data Analysis: The ¹H-NMR spectrum should be consistent with the structure of this compound. The absence or significant reduction of signals at the positions of deuterium labeling, when compared to the spectrum of non-deuterated Nirmatrelvir, confirms successful deuteration.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Analysis and Supplier Selection A Procure this compound from Suppliers A, B, and C B Review Certificate of Analysis (CoA) for each supplier A->B C Visual Inspection (Appearance) B->C D Purity Analysis (HPLC) C->D E Identity and Isotopic Enrichment (MS) C->E F Structural Confirmation (NMR) C->F G Solubility Test C->G H Compile and Compare Data in a summary table D->H E->H F->H G->H I Select Supplier based on Quality, Consistency, and Cost H->I

Comparative Analysis Workflow for this compound.

Conclusion

A systematic and data-driven comparative analysis of this compound from different suppliers is crucial for ensuring the quality and reliability of research outcomes. By following the outlined experimental protocols and data comparison framework, researchers can make an informed decision and select the most suitable supplier for their needs. This due diligence will ultimately contribute to the robustness and validity of their scientific findings.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pivotal drug discovery and development, the meticulous management of chemical compounds is a cornerstone of a safe and efficient research environment. This guide provides essential, step-by-step procedures for the proper disposal of Nirmatrelvir-d9, a deuterated analog of the antiviral agent Nirmatrelvir. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.

This compound, like its parent compound, should be handled as a hazardous chemical waste. The following procedures are based on established best practices for laboratory chemical waste management and information available for Nirmatrelvir.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and adhere to standard safety measures.

Table 1: Personal Protective Equipment and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldPrevents accidental splashes and contact with eyes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Protects skin from direct contact and potential irritation.
Body Protection Laboratory coat or other protective clothingMinimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoids inhalation of any dust or aerosols.[1][2]
General Hygiene Wash hands thoroughly after handlingPrevents accidental ingestion or transfer of the compound.[2]

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of waste collection, containerization, labeling, and transfer.

  • Waste Classification: Treat this compound as a hazardous chemical waste in accordance with local, state, and federal regulations.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and can be securely sealed.

    • Ensure the container has a tight-fitting lid to prevent spills and evaporation.

  • Waste Collection:

    • Carefully transfer any unused this compound, contaminated materials (e.g., pipette tips, weighing paper), and cleaning residues into the designated hazardous waste container.

    • Avoid mixing incompatible waste streams. If this compound has been dissolved in a solvent, the entire solution should be disposed of as hazardous waste, and the solvent should be noted on the waste label.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully, including "this compound" and any solvents or other chemicals present in the mixture.

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Nirmatrelvir_d9_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containerization cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a well-ventilated area A->B C Classify as Hazardous Waste B->C Begin Disposal D Select appropriate, leak-proof container C->D E Transfer waste into the container D->E F Label container with 'Hazardous Waste' and contents E->F Seal Container G Store in a designated satellite accumulation area F->G H Request pickup by EHS or licensed contractor G->H Container Full

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and safety protocols.

References

Essential Safety and Logistical Information for Handling Nirmatrelvir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling and disposal of Nirmatrelvir-d9. The following procedural guidance is designed to ensure a safe laboratory environment and maintain regulatory compliance.

Personal Protective Equipment (PPE) and Safety Data

Safe handling of this compound, a deuterated isotopologue of a potent antiviral compound, requires stringent adherence to safety protocols to minimize exposure. The safety precautions for this compound are considered identical to those for Nirmatrelvir.

Quantitative Exposure and Safety Data

The following table summarizes key quantitative safety information for handling Nirmatrelvir.

ParameterValue/SpecificationSource
Pfizer Occupational Exposure Band (OEB) OEB 3[1]
Control Exposure Range 10 µg/m³ to < 100 µg/m³[1]
Primary Engineering Control Local Exhaust Ventilation / Fume Hood[1]
Eye Protection Chemical Splash Goggles (must meet EN166, ANSI Z87.1 or equivalent)[1]
Hand Protection 2 layers of impervious disposable gloves (e.g., Nitrile)[1]
Body Protection Impervious protective clothing (must meet EN13982, ANSI 103 or equivalent)

Handling and Operational Plan

Adherence to a strict operational plan is mandatory to ensure personnel safety and prevent contamination.

Hierarchy of Controls

The approach to handling this compound should follow the hierarchy of controls, prioritizing the most effective measures.

cluster_0 cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution l1 Not applicable for this compound Elimination->l1 Engineering Engineering Controls Substitution->Engineering l2 Not applicable Substitution->l2 Administrative Administrative Controls Engineering->Administrative l3 • Chemical Fume Hood • Ventilated Balance Enclosure • Closed Systems Engineering->l3 PPE PPE (Least Effective) Administrative->PPE l4 • Standard Operating Procedures (SOPs) • Designated Work Areas • Personnel Training Administrative->l4 l5 • Double Gloves • Safety Goggles • Lab Coat / Gown PPE->l5

Caption: Hierarchy of controls for handling this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the step-by-step procedure for safely preparing a stock solution from powdered this compound (Molecular Weight: 508.58 g/mol ).

I. Pre-Operation Setup:

  • Designated Area: All handling of solid this compound must occur within a designated area, inside a certified chemical fume hood or a ventilated balance enclosure.

  • Decontamination: Prepare a decontamination solution (e.g., 70% ethanol) and have it readily available.

  • Waste Disposal: Position labeled, sealed waste containers for solid and liquid hazardous waste inside the fume hood.

  • PPE: Don all required PPE (dedicated lab coat, two pairs of nitrile gloves, and chemical splash goggles) before entering the designated area.

II. Weighing and Aliquoting:

  • Place a calibrated analytical balance inside the ventilated enclosure.

  • Use an anti-static weigh boat or vial to prevent powder dispersal.

  • Carefully weigh out the desired amount of this compound powder (e.g., 5.09 mg for 10 mL of a 10 mM solution).

  • Record the exact weight.

  • Securely cap the stock vial of this compound immediately after weighing.

III. Solution Preparation:

  • Transfer the weighed powder to an appropriate sterile, labeled vial (e.g., a 15 mL conical tube).

  • Using a calibrated pipette, slowly add the desired solvent (e.g., DMSO) to the vial containing the powder to minimize splashing.

  • Vortex the solution until the solid is completely dissolved.

  • Bring the solution to the final desired volume with the solvent.

IV. Post-Operation Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, the balance, and any equipment used with the prepared decontamination solution.

  • Waste Disposal: Dispose of all single-use items (weigh boats, pipette tips, gloves) in the designated hazardous waste container.

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The outer pair of gloves should be removed first.

  • Hygiene: Wash hands thoroughly with soap and water after completing the procedure.

Mechanism of Action and Workflow Diagrams

Nirmatrelvir Mechanism of Action

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This protease is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication. By blocking this step, Nirmatrelvir halts the viral life cycle.

SARS_CoV_2 SARS-CoV-2 Virus Polyprotein Viral Polyprotein (pp1a, pp1ab) SARS_CoV_2->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Nirmatrelvir This compound Nirmatrelvir->Mpro Inhibition Replication Viral Replication Functional_Proteins->Replication

Caption: Nirmatrelvir's inhibition of SARS-CoV-2 replication.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, ensuring safety at each step.

Receive Receive Compound Store Store at -20°C Receive->Store Prep Prepare Workspace (Fume Hood, Waste Bins) Store->Prep Don_PPE Don PPE (Goggles, Double Gloves, Lab Coat) Prep->Don_PPE Weigh Weigh Powder in Ventilated Enclosure Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Workspace and Equipment Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Caption: Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with care to prevent environmental release.

  • Waste Classification: All waste generated from handling this compound (unused compound, contaminated labware, PPE) should be treated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.

  • Disposal Method: The recommended method for the disposal of potent pharmaceutical waste is high-temperature incineration conducted by a licensed hazardous waste management company. Do not dispose of this waste down the drain or in regular trash. Follow all applicable federal, state, and local regulations for hazardous waste disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.